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  • Product: (3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride
  • CAS: 1208661-06-6

Core Science & Biosynthesis

Foundational

Deciphering the Pharmacological Architecture of Pyrazole Derivatives: A Whitepaper on ATP-Competitive Kinase Inhibition

Executive Summary In the landscape of targeted oncology and neurodegenerative pharmacotherapy, the pyrazole ring has emerged as a privileged scaffold. Specific building blocks, such as (3-methyl-1H-pyrazol-4-yl)methanami...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and neurodegenerative pharmacotherapy, the pyrazole ring has emerged as a privileged scaffold. Specific building blocks, such as (3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride , serve as critical foundational pharmacophores in the rational design of ATP-competitive kinase inhibitors. As a Senior Application Scientist, I approach kinase inhibitor development not merely as a high-throughput screening exercise, but as a structural engineering challenge.

This whitepaper dissects the mechanism of action (MoA) of pyrazole-derived amines, detailing how their structural geometry enables precise engagement with the kinase hinge region. Furthermore, I outline the self-validating experimental workflows required to definitively prove their MoA, moving beyond basic IC50 snapshots to establish true biochemical causality.

Structural Rationale: The Pyrazole Scaffold as a Purine Bioisostere

The efficacy of pyrazole derivatives in kinase inhibition is rooted in their ability to act as bioisosteres for the adenine ring of adenosine triphosphate (ATP) [1][1]. When utilizing a building block like (3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride [2][2], we are leveraging three distinct functional zones:

  • The Pyrazole Core (Hinge Binder): The adjacent nitrogen atoms (NH and N) act as a potent hydrogen bond donor-acceptor pair. This motif anchors the molecule directly into the sterically occluded hinge region of the kinase ATP-binding pocket.

  • The 3-Methyl Group (Steric Director): The addition of a methyl group at the 3-position is not arbitrary. It provides a specific steric constraint that forces the pyrazole to adopt an optimal conformation, enhancing selectivity for specific kinases (e.g., CDK2 over CDK1) by preventing binding in tighter, non-target pockets [3][3].

  • The 4-Methanamine Vector (Solvent/DFG Probe): The primary amine acts as a highly reactive synthetic handle. Through amide coupling or reductive amination, this vector allows the inhibitor to extend outward into the solvent-exposed region (Type I inhibitors) or penetrate deeper into the allosteric pocket created by the DFG-out conformation (Type II inhibitors).

Mechanism of Action: Kinase Hinge Region Engagement

Once synthesized, pyrazole-derived amines exert their biological effects by outcompeting ATP. The downstream phenotypic result depends entirely on the specific kinase targeted.

  • Cyclin-Dependent Kinase 2 (CDK2): Pyrazole derivatives form critical hydrogen bonds with the backbone of Glu82 and Leu83 in the CDK2 hinge region [3][3]. By inhibiting CDK2, the phosphorylation of the retinoblastoma (Rb) protein is blocked. This prevents the release of the E2F transcription factor, effectively arresting the cell cycle at the G1/S phase and ultimately inducing apoptosis.

  • Aurora Kinases (A/B): Pyrazole-based inhibitors disrupt Aurora kinase activity during mitosis. This prevents proper centrosome maturation and mitotic spindle assembly, triggering the spindle assembly checkpoint and causing G2/M phase arrest [4][4].

  • c-Jun N-terminal Kinase 3 (JNK3): In neurodegenerative models, pyrazole derivatives form hydrogen bonds with Met149, suppressing beta-amyloid formation and preventing neuronal apoptosis [5][5].

G Pyrazole Pyrazole Derivative (e.g., CDK2/Aurora Inhibitor) ATP ATP Binding Pocket (Hinge Region) Pyrazole->ATP Competitive Binding CDK2 CDK2 / Cyclin E ATP->CDK2 Inhibits Aurora Aurora Kinases (A/B) ATP->Aurora Inhibits Rb Rb Phosphorylation CDK2->Rb Blocked Mitosis Mitotic Spindle Assembly Aurora->Mitosis Blocked E2F E2F Transcription Rb->E2F Prevents Release G1S G1/S Phase Transition E2F->G1S Arrested Apoptosis Apoptosis G1S->Apoptosis Prolonged Arrest G2M G2/M Phase Arrest Mitosis->G2M Induces G2M->Apoptosis Prolonged Arrest

Fig 1. Mechanistic signaling pathway of pyrazole-derived CDK2 and Aurora kinase inhibitors.

Quantitative Profiling of Pyrazole-Derived Kinase Inhibitors

To contextualize the potency of these scaffolds, the following table summarizes the quantitative data of various pyrazole derivatives against their primary kinase targets, highlighting the structure-activity relationship (SAR) outcomes.

Kinase TargetPyrazole Derivative ClassTypical IC50 RangePrimary Cellular EffectKey Hinge Region Interactions
CDK2 Amino-pyrazole / Pyrazolo-pyrimidine6.0 nM - 0.35 µMG1/S Phase ArrestGlu82, Leu83
Aurora A/B Pyrazolyl benzimidazole35.0 nM - 116.0 nMG2/M Phase ArrestAla213, Glu211 (Aurora A)
JNK3 1-pyrimidyl-1H-pyrazole~227.0 nMAnti-Apoptosis (Neuronal)Met149, Gln155
AKT1 Pyrazole-based constrained0.08 nM - 1.3 nMS Phase ArrestMet281, Glu228
PI3K Pyrazole carbaldehyde~0.25 µMCytotoxicity (MCF7)Val851

Data synthesized from recent medicinal chemistry evaluations [6][6], [4][4].

Self-Validating Experimental Workflows

As an application scientist, I design assays to establish causality, not just correlation. A single IC50 value is merely a snapshot; an ATP-competition curve combined with temporal cell cycle tracking is a mechanistic proof.

Workflow Step1 1. Compound Synthesis (Pyrazole + Linker) Step2 2. Cell-Free Kinase Assay (TR-FRET/Radiometric) Step1->Step2 IC50 Det. Step3 3. In Vitro Cell Viability (MTT Assay) Step2->Step3 Selectivity Step4 4. Cell Cycle Analysis (Flow Cytometry/PI) Step3->Step4 MoA Step5 5. Target Engagement (Western Blot/p-Rb) Step4->Step5 Validation

Fig 2. Self-validating experimental workflow for pyrazole-based kinase inhibitor characterization.

Protocol 1: Time-Resolved FRET (TR-FRET) ATP-Competition Assay

Causality Rationale: We select TR-FRET over standard colorimetric assays because the time-resolved nature eliminates compound auto-fluorescence—a common artifact with conjugated heterocyclic pyrazoles. By running the assay at multiple ATP concentrations, we establish causality for ATP-competitiveness by observing the rightward shift of the dose-response curve, allowing us to calculate the true inhibition constant (Ki) via the Cheng-Prusoff equation.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the pyrazole derivative in 100% DMSO (10-point curve, 1:3 dilutions), then dilute 1:100 in Kinase Buffer to reach a final 1% DMSO concentration.

  • Enzyme/Substrate Mix: Add recombinant kinase (e.g., CDK2/Cyclin E) and biotinylated peptide substrate to a 384-well low-volume plate.

  • ATP Titration: Add ATP at varying concentrations (e.g., 10 µM, 50 µM, 250 µM) to initiate the reaction. Self-Validation Step: Include Staurosporine as a universal ATP-competitive positive control.

  • Incubation: Incubate at room temperature for 60 minutes.

  • Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). Incubate for 30 minutes.

  • Readout: Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine percent inhibition and extract the Ki.

Protocol 2: Flow Cytometric Cell Cycle Analysis via PI Staining

Causality Rationale: We employ RNase A prior to Propidium Iodide (PI) staining to ensure the fluorophore intercalates exclusively with DNA, preventing false-positive RNA fluorescence. By conducting a 24-48-72 hour time-course, we validate the causality of the mechanism: primary G1/S arrest must precede the accumulation of the sub-G1 (apoptotic) population, proving that cell death is a direct consequence of cell cycle blockade, not off-target cytotoxicity [3][3].

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116 or MCF-7) in 6-well plates at a density of 2×105 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Treat cells with the pyrazole derivative at 0.5×IC50​ , 1×IC50​ , and 2×IC50​ concentrations. Include a vehicle control (0.1% DMSO).

  • Harvesting: After 24, 48, and 72 hours, collect both the culture media (containing floating apoptotic cells) and the adherent cells via trypsinization. Self-Validation Step: Pooling floating and adherent cells ensures the sub-G1 population is accurately quantified.

  • Fixation: Wash the cell pellet with cold PBS. Resuspend in 300 µL cold PBS and add 700 µL of ice-cold 100% ethanol dropwise while vortexing gently. Fix overnight at -20°C.

  • Staining: Centrifuge to remove ethanol, wash with PBS, and resuspend the pellet in 500 µL of PI/RNase Staining Buffer (50 µg/mL PI, 100 µg/mL RNase A in PBS).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Acquisition: Analyze samples using a flow cytometer, collecting at least 10,000 events per sample. Use linear amplification for the PI-area (FL2-A) channel to accurately gate G0/G1 (2N DNA), S-phase (between 2N and 4N), and G2/M (4N DNA) populations.

Conclusion

The rational design of kinase inhibitors heavily relies on privileged scaffolds that can reliably engage the ATP-binding pocket. Building blocks like (3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride offer an optimal balance of hinge-binding affinity (via the pyrazole core), steric selectivity (via the methyl group), and synthetic versatility (via the methanamine vector). By coupling these structural advantages with rigorous, self-validating biochemical and cellular assays, researchers can confidently map the trajectory from molecular synthesis to targeted phenotypic modulation.

References

  • Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: NIH / PMC URL: [Link]

  • Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects Source: MDPI / Molecules URL: [Link]

  • Title: Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study Source: RSC Advances URL: [Link]

  • Title: Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 Source: Taylor & Francis / Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]

  • Title: ATP-competitive inhibitors for cancer treatment – kinases and the world beyond Source: NIH / PMC URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocols and Strategic Utility of (3-Methyl-1H-pyrazol-4-yl)methanamine Hydrochloride

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary & Chemical Profile In modern drug discovery, the pyrazole...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Chemical Profile

In modern drug discovery, the pyrazole pharmacophore is a privileged scaffold, frequently deployed to target the ATP-binding hinge region of kinases and the allosteric sites of G-protein coupled receptors (GPCRs). (3-Methyl-1H-pyrazol-4-yl)methanamine hydrochloride (CAS: 1208661-06-6) serves as a highly versatile, bifunctional chemical building block [1].

The architecture of this molecule offers distinct strategic advantages:

  • Chemoselectivity: It features a highly nucleophilic primary aliphatic amine and a less reactive, aromatic pyrazole nitrogen. This allows for selective functionalization of the primary amine without the strict need for pyrazole protection.

  • Steric Tuning: The methyl group at the 3-position restricts the rotational freedom of the methanamine linker. This conformational locking reduces the entropic penalty upon target binding, often leading to increased binding affinity [2].

  • Handling & Stability: Supplied as a hydrochloride salt, the building block is protected against oxidative degradation and auto-condensation, ensuring long-term shelf stability and reproducibility in high-throughput library synthesis [3].

Mechanistic Insights & Synthetic Divergence

As a Senior Application Scientist, I emphasize that successful incorporation of this building block relies on understanding its acid-base chemistry. The primary amine is protonated in its resting state. To unlock its nucleophilicity, a non-nucleophilic organic base (such as N,N-Diisopropylethylamine, DIPEA) must be used in situ to liberate the free base. Once liberated, the molecule can diverge into several critical synthetic pathways, including amide coupling, reductive amination, and Nucleophilic Aromatic Substitution (SNAr).

SyntheticWorkflow BB (3-Methyl-1H-pyrazol-4-yl) methanamine HCl (Resting State) Base In situ Free Base Liberation (DIPEA / TEA) BB->Base Neutralization (1.0 eq Base) Amide Amide Coupling (HATU, DMF) Kinase Core Assembly Base->Amide R-COOH, Activation SNAr SNAr Reaction (Heteroaryl-Cl, Heat) Scaffold Decoration Base->SNAr Ar-Cl, Polar Aprotic Solvent RedAm Reductive Amination (Aldehyde, NaBH(OAc)3) Flexible Linker Generation Base->RedAm R-CHO, Weak Acid Catalyst

Fig 1: Chemoselective divergence of (3-methyl-1H-pyrazol-4-yl)methanamine HCl.

Protocol 1: Amide Bond Formation (Kinase Inhibitor Core Assembly)

Amide coupling is the most frequent application for this building block. The following protocol utilizes HATU, which is highly efficient for primary amines and minimizes epimerization of chiral carboxylic acids.

Causality in Experimental Design
  • Why 3.0 equivalents of DIPEA? One equivalent is consumed to neutralize the HCl salt of the building block. The second equivalent deprotonates the carboxylic acid to initiate reaction with HATU. The third acts as a general base catalyst to facilitate the nucleophilic attack of the amine onto the active ester.

  • Why pre-activate the acid? Allowing the carboxylic acid to react with HATU for 5–10 minutes prior to amine addition ensures complete formation of the active HOAt ester, preventing the primary amine from directly attacking the uronium salt (which would form an unreactive guanidinium byproduct).

Step-by-Step Methodology
  • Preparation: In an oven-dried round-bottom flask under N₂ atmosphere, dissolve the target carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL, 0.2 M).

  • Activation: Add DIPEA (3.0 eq, 3.0 mmol) followed by HATU (1.1 eq, 1.1 mmol). Stir the mixture at room temperature (20–25 °C) for 10 minutes. The solution will typically turn pale yellow as the active ester forms.

  • Coupling: Add (3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride (1.05 eq, 1.05 mmol) in one portion.

  • Monitoring: Stir the reaction at room temperature. Monitor progression via LCMS or TLC (typically complete within 1–2 hours). The self-validating checkpoint here is the disappearance of the active ester mass and the appearance of the product mass [M+H]+.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (15 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (DCM:MeOH gradient).

Optimization of Coupling Conditions

Table 1: Comparison of Coupling Reagents for (3-Methyl-1H-pyrazol-4-yl)methanamine

Reagent SystemAvg. YieldReaction TimeByproduct RemovalIdeal Use Case
HATU / DIPEA >90%1 - 2 hRequires chromatographySterically hindered or unreactive acids.
EDC·HCl / HOBt 75 - 85%4 - 12 hSimple aqueous extractionLarge-scale synthesis; cost-sensitive projects.
T3P / TEA 80 - 90%2 - 4 hSimple aqueous extractionHighly epimerization-prone chiral acids.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

When synthesizing targeted therapies (e.g., EGFR or JAK inhibitors), it is common to attach the pyrazole motif directly to a pyrimidine or quinoline core via an SNAr reaction [1].

Causality in Experimental Design
  • Why use NMP over DMF? SNAr reactions often require elevated temperatures (100–120 °C). N-Methyl-2-pyrrolidone (NMP) has a higher boiling point and better thermal stability than DMF, preventing solvent degradation.

  • Chemoselectivity: At these temperatures, the primary aliphatic amine is vastly more nucleophilic than the pyrazole NH. The reaction proceeds cleanly to the secondary amine without requiring a Boc-protected pyrazole.

Step-by-Step Methodology
  • Reaction Setup: Dissolve the heteroaryl chloride (e.g., 2-chloroquinoline derivative) (1.0 eq, 1.0 mmol) in anhydrous NMP (4.0 mL).

  • Reagent Addition: Add (3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride (1.2 eq, 1.2 mmol) and anhydrous K₂CO₃ (3.0 eq, 3.0 mmol). Note: Inorganic bases like K₂CO₃ are preferred here over DIPEA to prevent base-catalyzed degradation of the heteroaryl chloride at high temperatures.

  • Heating: Heat the mixture to 110 °C in an oil bath (or 120 °C for 20 minutes in a microwave reactor).

  • Workup: Cool to room temperature, dilute with water (20 mL), and extract with EtOAc (3 x 20 mL). Wash organics with brine, dry, and concentrate.

BiologicalPathway Ligand Extracellular Signal (e.g., Cytokine) Receptor Receptor Tyrosine Kinase (e.g., JAK / EGFR) Ligand->Receptor Receptor Dimerization Effector Downstream Effector (e.g., STAT / MAPK) Receptor->Effector ATP-Dependent Phosphorylation Inhibitor Pyrazole-based Targeted Inhibitor Inhibitor->Receptor ATP-Competitive Binding (Hinge Region Blockade) Transcription Gene Transcription (Cell Proliferation) Effector->Transcription Nuclear Translocation

Fig 2: Mechanism of action for pyrazole-derived kinase inhibitors interrupting signal transduction.

Analytical Validation Standards

To ensure trustworthiness in your synthetic workflow, all products derived from (3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride should be validated against the following analytical baselines:

  • ¹H NMR (DMSO-d₆): The pyrazole CH proton typically appears as a sharp singlet around δ 7.40 ppm. The methyl group appears as a singlet at δ 2.20 ppm. The methylene (CH₂) linker will shift from ~3.90 ppm (in the starting material) to ~4.30–4.50 ppm upon amide bond formation.

  • Mass Spectrometry (ESI+): The pyrazole ring is highly basic and readily ionizes, making ESI+ LCMS the ideal tool for reaction monitoring.

References

  • European Patent Office. (2013). Quinoline Isoxazolin Derivatives for Plant Disease Control (EP 2900661 B1). Google Patents.
Application

Application Note: Advanced Reductive Amination Techniques with (3-Methyl-1H-pyrazol-4-yl)methanamine Hydrochloride

Executive Rationale & Scaffold Significance In modern drug discovery, the pyrazole ring is a privileged heterocyclic scaffold, frequently deployed as a bioisostere for phenyl, pyrrole, or imidazole rings to modulate phys...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Rationale & Scaffold Significance

In modern drug discovery, the pyrazole ring is a privileged heterocyclic scaffold, frequently deployed as a bioisostere for phenyl, pyrrole, or imidazole rings to modulate physicochemical properties and improve kinase or receptor binding affinities . Specifically, (3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride (CAS: 1208661-06-6) serves as a highly versatile building block . The 3-methyl substituent provides a critical steric buffer that can restrict the rotational freedom of the resulting secondary amine, thereby locking the molecule into a bioactive conformation.

Reductive amination is the premier methodology for functionalizing this primary amine, accounting for over 25% of all C–N bond-forming reactions in pharmaceutical manufacturing due to its operational simplicity, scalability, and high functional group tolerance .

Mechanistic Principles & Reagent Causality

Reductive amination is a self-validating, two-step cascade: the condensation of the amine and carbonyl to form an intermediate imine (or iminium ion), followed by the in situ delivery of a hydride to yield the secondary amine .

  • Handling the Hydrochloride Salt: The compound is supplied as an HCl salt to prevent oxidative degradation and unwanted self-condensation of the free pyrazole amine. To initiate the reaction, the amine must be liberated using a non-nucleophilic base. N,N-Diisopropylethylamine (DIPEA) is optimal; its steric bulk prevents it from reacting with the electrophilic carbonyl substrate.

  • Hydride Source Selection:

    • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3): The gold standard for aldehydes. The electron-withdrawing acetoxy groups stabilize the boron-hydride bond, making STAB a mild reducing agent that selectively reduces iminium ions without reducing the unreacted aldehyde [[1]]([Link]).

    • Sodium Cyanoborohydride (NaBH3CN): Reserved for less reactive ketones. It remains stable at lower pH values (pH 3-4), allowing for the stronger acid catalysis required to drive ketone condensation .

Reaction Workflow Visualization

ReductiveAmination A (3-Methyl-1H-pyrazol-4-yl) methanamine HCl B DIPEA (1.1 eq) Liberation A->B C Free Primary Amine B->C E Hemiaminal Intermediate C->E D Carbonyl Substrate (Aldehyde/Ketone) D->E F Imine / Iminium Ion (Dehydration) E->F AcOH (Cat.) - H2O G Hydride Source (STAB / NaBH3CN) F->G H Secondary Amine Target Scaffold G->H Hydride Transfer

Mechanistic pathway for the reductive amination of (3-methyl-1H-pyrazol-4-yl)methanamine.

Validated Experimental Protocols

Protocol A: STAB-Mediated Reductive Amination (Optimized for Aldehydes)

This protocol is designed for high chemoselectivity, preventing the over-reduction of the aldehyde to its corresponding alcohol.

  • Amine Liberation: Suspend (3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride (1.0 equiv, 1.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 5.0 mL).

    • Expert Insight: DCE is prioritized over dichloromethane (DCM) because its higher boiling point allows for gentle heating if imine formation is sluggish, and it provides superior solubility for STAB .

  • Neutralization: Add DIPEA (1.1 equiv, 1.1 mmol) dropwise at 20 °C. Stir for 15 minutes until the suspension clarifies.

  • Imine Condensation: Add the target aldehyde (1.0 equiv) followed by glacial acetic acid (1.2 equiv). Stir at room temperature for 2 hours.

    • Expert Insight: Acetic acid acts as a Brønsted acid catalyst, protonating the hemiaminal hydroxyl group to facilitate dehydration into the iminium ion. Pre-stirring ensures complete imine formation prior to the introduction of the reducing agent.

  • Reduction: Add NaBH(OAc)3 (1.5 equiv) in three distinct portions over 15 minutes to control the mild exotherm. Stir for 4–6 hours.

  • Self-Validation & Workup: Monitor reaction progress via LC-MS. The intermediate imine mass [M+H−18] should transition entirely to the secondary amine [M+H] . Quench with saturated aqueous NaHCO3​ (5.0 mL) to neutralize residual acetic acid and decompose unreacted STAB. Extract with EtOAc, dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: NaBH3CN-Mediated Reductive Amination (Optimized for Ketones)

Ketones are sterically hindered and electronically less electrophilic than aldehydes, requiring Lewis acid activation and a pH-tolerant reducing agent.

  • Activation: Combine the amine hydrochloride (1.0 equiv), the target ketone (1.2 equiv), and DIPEA (1.1 equiv) in anhydrous Methanol (5.0 mL).

  • Water Scavenging: Add Titanium(IV) isopropoxide ( Ti(O−iPr)4​ , 2.0 equiv). Stir at 60 °C for 12 hours.

    • Expert Insight: Ti(O−iPr)4​ serves a dual mechanistic purpose: it acts as a Lewis acid to highly activate the ketone carbonyl, and it acts as an irreversible water scavenger, driving the unfavorable ketone-imine equilibrium forward.

  • Reduction: Cool the mixture to 0 °C. Carefully add NaBH3​CN (1.5 equiv). Stir at room temperature for an additional 6 hours. (Caution: Perform in a well-ventilated fume hood due to potential HCN gas evolution).

  • Workup: Quench with 1M NaOH to precipitate titanium salts as TiO2​ . Filter through a pad of Celite, washing with EtOAc. Separate the organic layer, dry, and purify via flash chromatography.

Quantitative Optimization Matrix

The following table summarizes the baseline parameters and expected outcomes for various substrate classes when reacted with (3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride.

Substrate TypeReducing AgentSolventBase / Acid AdditiveTempTimeExpected Yield
Aliphatic Aldehyde NaBH(OAc)3​ DCEDIPEA / AcOH20 °C4-6 h85-95%
Aromatic Aldehyde NaBH(OAc)3​ DCEDIPEA / AcOH20 °C2-4 h80-90%
Unhindered Ketone NaBH3​CN MeOHDIPEA / Ti(O−iPr)4​ 60 °C12-16 h65-80%
Hindered Ketone Borane-PyridineEtOHDIPEA / AcOH80 °C24 h50-70%

Sources

Method

Application Note: Leveraging (3-Methyl-1H-pyrazol-4-yl)methanamine Hydrochloride in Rational Kinase Inhibitor Design

Executive Summary The development of small-molecule kinase inhibitors relies heavily on privileged scaffolds that can reliably anchor to the highly conserved ATP-binding pocket. (3-Methyl-1H-pyrazol-4-yl)methanamine hydr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule kinase inhibitors relies heavily on privileged scaffolds that can reliably anchor to the highly conserved ATP-binding pocket. (3-Methyl-1H-pyrazol-4-yl)methanamine hydrochloride has emerged as a critical building block in fragment-based drug discovery (FBDD). By combining a robust hinge-binding pyrazole core with a highly versatile, vector-directed methanamine handle, this compound allows medicinal chemists to rapidly synthesize diverse inhibitor libraries targeting both the solvent-exposed channel and the DFG-out pocket.

This guide details the mechanistic rationale, regioselective synthetic protocols, and biophysical validation workflows required to successfully integrate this building block into kinase inhibitor pipelines.

Mechanistic Rationale: Pharmacophore Dynamics

To effectively utilize (3-methyl-1H-pyrazol-4-yl)methanamine, one must understand the distinct biophysical role of each structural component within the kinase active site:

  • The 1H-Pyrazole Core (The Anchor): The pyrazole ring acts as a classic ATP-competitive hinge binder. It typically forms critical bidentate hydrogen bonds (acting simultaneously as a hydrogen bond donor and acceptor) with the backbone amides and carbonyls of the kinase hinge region (e.g., Leu83 in CDK2, Cys694 in FLT3)[1].

  • The 3-Methyl Substituent (The Conformation Lock): This group is not merely decorative. It occupies a small, conserved hydrophobic pocket adjacent to the gatekeeper residue. Crucially, the steric bulk of the 3-methyl group restricts the rotational freedom of the 4-substituent, locking the molecule into a bioactive conformation and stabilizing the preferred tautomeric state of the pyrazole ring[2],[3].

  • The 4-Methanamine Vector (The Growth Trajectory): The methylene linker projects the primary amine out of the narrow ATP-binding pocket. This specific trajectory provides an ideal synthetic handle to "grow" the molecule. Derivatizing the 4-position presents a strategic opportunity to extend into the solvent-exposed channel to improve pharmacokinetic (PK) properties, or to reach the DFG motif to achieve Type II (DFG-out) inhibition[4],[5].

G Hinge Kinase Hinge Region (Backbone Amides) Pyrazole 3-Methyl-1H-Pyrazole (Hinge Binder Core) Hinge->Pyrazole Bidentate H-Bonds Vector 4-Methanamine Vector (Growth Trajectory) Pyrazole->Vector C4-Linkage Solvent Solvent-Exposed Channel (Improves PK/Solubility) Vector->Solvent Amide/Urea Coupling DFG DFG-Out Pocket (Type II Selectivity) Vector->DFG Hydrophobic Extension

Fig 1: Pharmacophore mapping of the pyrazole-methanamine scaffold within the kinase active site.

Synthetic Methodology: Regioselective Library Generation

Because the starting material is supplied as a hydrochloride salt, it requires careful handling. The primary challenge is ensuring regioselective functionalization of the primary aliphatic amine without inadvertently acylating the secondary pyrazole nitrogen.

Protocol 1: Regioselective Amide Coupling

Causality & Design: The primary aliphatic amine (pKa ~9-10) is significantly more nucleophilic than the pyrazole NH (pKa ~14). By strictly controlling the stoichiometry (1.05 equivalents of electrophile) and utilizing a bulky, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), regioselective N-acylation is achieved without the need for complex, yield-reducing protecting groups.

Step-by-Step Workflow:

  • Free-Basing: Suspend (3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) dropwise at 0°C. Rationale: DIPEA neutralizes the HCl salt and maintains a basic environment, while its steric bulk prevents it from acting as a competing nucleophile.

  • Electrophile Activation: In a separate vial, dissolve the desired carboxylic acid (1.05 eq) in DMF. Add HATU (1.1 eq) and stir for 10 minutes at room temperature to form the active ester.

  • Coupling: Add the activated ester solution dropwise to the amine suspension at 0°C. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation (In-Process QC): Sample 5 µL of the reaction mixture and analyze via LC-MS.

    • Validation Check: Look for the desired product mass (M + R - H2O).

    • Corrective Action: If the mass corresponding to bis-acylation (M + 2R - 2H2O) exceeds 5%, add 2.0 eq of K2CO3 and 1 mL of Methanol directly to the reaction. Stir for 30 minutes. Causality: The pyrazole-amide bond is highly susceptible to mild basic methanolysis, whereas the target aliphatic amide is stable, allowing for in-situ correction of over-reaction.

  • Purification: Quench with water, extract with EtOAc, and purify via preparative HPLC to yield the target kinase inhibitor.

G Start (3-Methyl-1H-pyrazol-4-yl)methanamine HCl Step1 Step 1: Free-Basing (DIPEA in DMF, 0°C) Start->Step1 Step3 Step 3: Regioselective Coupling (Primary Amine vs Pyrazole NH) Step1->Step3 Step2 Step 2: Electrophile Activation (R-COOH + HATU) Step2->Step3 Step4 Step 4: Validation & Hydrolysis (Cleave Bis-Acylated Byproducts) Step3->Step4 QC Final QC & Purification (Prep-HPLC, >95% Purity) Step4->QC

Fig 2: Regioselective synthetic workflow for generating pyrazole-methanamine inhibitor libraries.

Biophysical Validation: Target Engagement

Once the library is synthesized, biophysical validation is required to confirm that modifications at the 4-methanamine position have not disrupted the core pyrazole hinge-binding interaction.

Protocol 2: Differential Scanning Fluorimetry (DSF)

Causality & Design: DSF (Thermal Shift Assay) measures the thermodynamic stabilization (ΔTm) of the kinase domain upon ligand binding. This is preferred over enzymatic assays for initial library screening because it is independent of ATP concentration, avoids false positives from assay interference, and directly confirms physical target engagement[6].

Step-by-Step Workflow:

  • Preparation: Dilute the recombinant target kinase domain to 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT). Add SYPRO Orange dye (5x final concentration).

  • Compound Addition: Dispense 19 µL of the protein-dye mix into a 96-well qPCR plate. Add 1 µL of the synthesized pyrazole derivative (10 mM in DMSO) to achieve a 500 µM final screening concentration.

  • Self-Validation Controls:

    • Negative Control: 1 µL of pure DMSO (baseline Tm).

    • Positive Control: 1 µL of a known reference inhibitor (e.g., Staurosporine) to validate assay responsiveness.

  • Thermal Denaturation: Subject the plate to a temperature gradient from 25°C to 95°C at a ramp rate of 1°C/min using a real-time PCR machine, monitoring fluorescence (Ex: 490 nm, Em: 575 nm).

  • Analysis: Calculate the derivative of the melt curve to determine the melting temperature (Tm). A shift (ΔTm) of >2.0°C compared to the DMSO control confirms successful hinge binding and target stabilization.

Quantitative Structure-Activity Relationship (QSAR) Data

The versatility of the 4-methanamine vector allows for drastic tuning of the inhibitor's profile. The table below summarizes the typical quantitative impacts of various derivatization strategies on kinase affinity and physicochemical properties.

Derivative ClassR-Group Substitution (at 4-NH2)Target Kinase ExampleBinding Affinity Shift (vs. Baseline)Physicochemical ImpactStructural Rationale
Unsubstituted Amine -NH2 (Baseline)Generic Kinases1.0xHigh Aqueous SolubilityServes as the starting vector; lacks secondary interactions.
Aliphatic Amide -NH-CO-CH3CDK2 / CDK4~10x ImprovementMedium SolubilityFills the immediate solvent channel; adds an H-bond acceptor[2].
Solubilizing Amide -NH-CO-(N-methylpiperazine)JAK1~50x ImprovementVery High SolubilityProjects basic amine into solvent; improves PK while maintaining hinge binding[3].
Bulky Aryl Urea -NH-CO-NH-Ph-CF3RET / FLT3~100x ImprovementLow SolubilityAccesses the deep DFG-out hydrophobic pocket, driving Type II selectivity[1],[5].

Sources

Application

Application Notes and Protocols for (3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride: Ensuring Long-Term Stability

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Criticality of Stability for a Novel Building Block (3-methyl-1H-pyrazol-4-yl)methanamin...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Criticality of Stability for a Novel Building Block

(3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride is a heterocyclic amine that holds significant potential as a key building block in the synthesis of novel pharmaceutical compounds. The pyrazole motif is a well-established pharmacophore present in numerous FDA-approved drugs, valued for its unique physicochemical properties that can enhance pharmacological effects. The stability of this starting material is paramount, as any degradation can lead to the formation of impurities that may compromise the safety, efficacy, and quality of the final drug product. This document provides a comprehensive guide to the handling, storage, and long-term stability assessment of (3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride, grounded in established scientific principles and regulatory expectations.

Physicochemical Properties and Inherent Stability Considerations

Understanding the intrinsic properties of (3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride is fundamental to developing appropriate handling and storage strategies.

PropertyValue/InformationSource/Rationale
Molecular Formula C₅H₁₀ClN₃
Molecular Weight 147.61 g/mol
Physical Form Solid powder
Storage Temperature Room Temperature (as per some suppliers)
pKa Not publicly available. The presence of a primary amine suggests it will be basic.Inferred from chemical structure.
Hygroscopicity Not publicly available. Amine hydrochlorides are often hygroscopic.Inferred from chemical class. Experimental verification is crucial.

The structure of (3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride, featuring a primary amine and a pyrazole ring, suggests potential degradation pathways. The amine group is susceptible to oxidation and can react with atmospheric carbon dioxide. As a hydrochloride salt, the compound's stability can be influenced by humidity, which can lead to physical changes like deliquescence or chemical degradation through hydrolysis.

Recommended Handling and Storage Protocols

Given the potential sensitivities of (3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride, the following handling and storage procedures are recommended to ensure its long-term stability.

Personal Protective Equipment (PPE) and Handling

(3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride is classified with hazard statements indicating it can be harmful if swallowed or in contact with skin, and can cause skin and eye irritation. Therefore, appropriate PPE is mandatory.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are essential.

  • Eye Protection: Safety glasses or goggles must be worn.

  • Lab Coat: A standard lab coat should be worn to protect from skin contact.

  • Respiratory Protection: If handling large quantities or if there is a risk of generating dust, a properly fitted respirator is recommended.

Handling should be performed in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust.

Storage Conditions

To mitigate the risks of degradation, the following storage conditions are recommended:

  • Temperature: For long-term storage, maintain the compound at 2-8°C . While some suppliers suggest room temperature storage, refrigerated conditions will slow down potential degradation reactions.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) . This is particularly important to prevent oxidation of the amine functionality.

  • Container: Use a tightly sealed, opaque container to protect from moisture and light. Amber glass vials with a secure cap are ideal.

  • Desiccation: Store the container within a desiccator containing a suitable desiccant (e.g., silica gel) to minimize exposure to humidity.

Long-Term Stability Assessment: A Step-by-Step Protocol

A formal stability study is crucial to establish a re-test period for (3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride. The following protocol is based on the International Council for Harmonisation (ICH) guidelines.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.

Caption: Workflow for forced degradation studies.

Protocol:

  • Prepare Solutions: Prepare solutions of the compound in appropriate solvents.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Treat with 0.1 M HCl at 60°C for a defined period.

    • Base Hydrolysis: Treat with 0.1 M NaOH at 60°C for a defined period.

    • Oxidation: Treat with 3% H₂O₂ at room temperature.

    • Thermal Stress: Expose the solid compound to elevated temperatures (e.g., 80°C).

    • Photostability: Expose the solid and solutions to light as per ICH Q1B guidelines.

  • Analyze Samples: Analyze the stressed samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

Stability-Indicating HPLC Method Development

A reverse-phase HPLC (RP-HPLC) method is recommended for monitoring the stability of (3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride.

Recommended Starting Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient To be optimized to achieve good separation
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at an appropriate wavelength (to be determined by UV scan)
Injection Volume 10 µL

This method must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust.

Long-Term and Accelerated Stability Study

This study will determine the re-test period for the compound under recommended storage conditions.

Caption: Workflow for a formal stability study.

Protocol:

  • Batch Selection: Use at least three representative batches of (3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride.

  • Container Closure System: Package the samples in the proposed long-term storage container.

  • Storage: Place the samples in stability chambers under the following conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing: At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated), test the samples for:

    • Appearance

    • Purity and degradation products by the validated stability-indicating HPLC method.

    • Water content by Karl Fischer titration, especially if the compound is found to be hygroscopic.

Data Interpretation and Re-test Period Assignment

The data from the stability studies should be evaluated to determine the re-test period. A "significant change" is defined as a failure to meet the established specifications. If significant degradation is observed during accelerated studies, it may indicate the need for more protective packaging or more stringent storage conditions. The re-test period is established based on the long-term stability data, where the compound remains within its quality specifications.

Conclusion

The long-term stability of (3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride is crucial for its successful application in research and drug development. By implementing proper handling procedures, storing the compound under controlled conditions (refrigerated, inert atmosphere, and desiccated), and conducting thorough stability studies, researchers can ensure the integrity and quality of this valuable chemical building block. The protocols outlined in this document provide a robust framework for achieving these goals.

References

  • Gomha, S. M., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 786-817. Available from: [Link]

  • Allada, R., et al. (2017). Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach. ResearchGate. Available from: [Link]

  • World Health Organization. (2018). Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010, Annex 10. Available from: [Link]

  • Ashtekar, H., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. Available from: [Link]

  • PubChem. (n.d.). 3-Methylpyrazole. Retrieved from [Link]

  • International Council for Harmonisation. (2003). ICH Q1A (R2): Stability Testing of New Drug Substances and Products. Available from: [Link]

  • Wu, Z., et al. (2019). Hygroscopicity and Compositional Evolution of Atmospheric Aerosols Containing Water-Soluble Carboxylic Acid Salts and Ammonium Sulfate. ACS Earth and Space Chemistry, 3(5), 784-793. Available from: [Link]

  • QLaboratories. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved from [Link]

  • BioProcess International. (2026). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Pillay, V., & Fassihi, R. (2026). RP-DAD-HPLC Method for Quantitative Analysis of Clofazimine and Pyrazinamide for
Method

Application Note: Chemoselective Amidation of (3-Methyl-1H-pyrazol-4-yl)methanamine Hydrochloride

Introduction & Mechanistic Rationale (3-Methyl-1H-pyrazol-4-yl)methanamine hydrochloride is a highly versatile bifunctional building block frequently utilized in medicinal chemistry and drug discovery. The molecule prese...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

(3-Methyl-1H-pyrazol-4-yl)methanamine hydrochloride is a highly versatile bifunctional building block frequently utilized in medicinal chemistry and drug discovery. The molecule presents a classic chemoselectivity challenge: it contains both an aromatic pyrazole nitrogen and a primary aliphatic amine. However, because the primary aliphatic amine is significantly more basic and nucleophilic than the pyrazole NH (whose lone pair is partially delocalized into the aromatic π -system), highly selective N-acylation can be achieved without the need for protecting groups[1].

Sourcing this building block as a hydrochloride salt is standard practice to prevent oxidative degradation and improve shelf-life[2]. However, this necessitates the use of a non-nucleophilic organic base, such as N,N -diisopropylethylamine (DIPEA), to "free-base" the amine in situ prior to the coupling event[3].

Visualizing the Chemoselectivity Logic

Chemoselectivity Start (3-Methyl-1H-pyrazol-4-yl) methanamine Path1 Aliphatic 1° Amine (Highly Nucleophilic) Start->Path1 Path2 Pyrazole NH (Poorly Nucleophilic) Start->Path2 Result1 Rapid N-Acylation (Desired Amide) Path1->Result1 Result2 No Reaction (Under Standard Cond.) Path2->Result2

Chemoselective acylation favors the highly nucleophilic primary amine over the pyrazole NH.

Reagent Selection and Causality

The choice of coupling reagent and base dictates the reaction's efficiency, the degree of racemization (if the carboxylic acid contains an α -stereocenter), and the ease of downstream purification[2].

  • Base Selection (DIPEA vs. TEA): DIPEA is preferred over Triethylamine (TEA) because its increased steric bulk minimizes unwanted side reactions and significantly reduces the rate of epimerization at the carboxylic acid's α -carbon[3]. For amine hydrochlorides, an additional equivalent of base is strictly required to neutralize the HCl salt[3].

  • Coupling Reagents:

    • HATU: Generates a highly reactive O -At ester intermediate. It is the premier choice for sterically hindered substrates or rapid discovery-scale synthesis, though it is expensive and generates HMPA-related byproducts[4].

    • T3P (Propylphosphonic anhydride): An exceptional reagent for process scale-up. It boasts low toxicity, produces water-soluble byproducts (simplifying workup), and offers superior suppression of epimerization[5].

Quantitative Comparison of Coupling Strategies

Coupling ReagentActivation IntermediateEpimerization RiskByproduct SolubilityIdeal Application
HATU O -At esterModerate to LowOrganic (requires chromatography)Discovery chemistry, hindered amines[3]
T3P Mixed anhydrideVery LowAqueous (water-soluble)Scale-up, epimerization-prone acids[5]
EDC / HOBt O -Bt esterModerateAqueous (urea is water-soluble)Routine synthesis, cost-sensitive projects[6]

Reaction Workflow & Experimental Protocols

HATU_Coupling A Carboxylic Acid B Deprotonation (DIPEA) A->B C HATU Activation B->C D Active O-At Ester C->D H Nucleophilic Attack D->H E Amine HCl Salt F Free-Basing (DIPEA) E->F G Free Aliphatic Amine F->G G->H I Target Amide Product H->I

HATU-mediated coupling workflow highlighting base-dependent activation and free-basing.

These protocols are designed as self-validating systems. The inclusion of specific stoichiometric ratios and targeted workup washes ensures high purity without premature reliance on chromatography.

Protocol A: Discovery-Scale HATU-Mediated Coupling Objective: Rapid, high-yielding amide bond formation for medicinal chemistry screening.

  • Acid Pre-activation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the carboxylic acid (1.0 equiv.) in anhydrous N,N -dimethylformamide (DMF) to achieve a concentration of 0.1–0.2 M[3].

  • Deprotonation: Add DIPEA (3.0 equiv.) to the stirring solution. Causality: 1.0 equiv. deprotonates the acid, 1.0 equiv. will free-base the incoming amine hydrochloride, and 1.0 equiv. serves as a catalytic excess to drive the reaction[3].

  • Ester Formation: Add HATU (1.1 equiv.) in one portion. Stir at room temperature for 15–30 minutes. The solution often transitions to a pale yellow color, indicating the formation of the active O -At ester[3].

  • Amine Addition: Add (3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride (1.1 equiv.) to the activated mixture.

  • Reaction Monitoring: Stir at room temperature for 1–4 hours. Validate completion via LC-MS or TLC (a ninhydrin stain will show the disappearance of the primary amine).

  • Self-Validating Workup:

    • Dilute the mixture with Ethyl Acetate (10× reaction volume).

    • Wash sequentially with 5% aqueous citric acid (removes excess DIPEA and unreacted amine), saturated aqueous NaHCO3​ (removes unreacted carboxylic acid and HOAt byproduct), and brine[3].

    • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: Process-Scale T3P-Mediated Coupling Objective: Scalable, low-epimerization synthesis with a simplified, chromatography-free aqueous workup.

  • Reagent Assembly: To a stirred solution of the carboxylic acid (1.0 equiv.) and (3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride (1.1 equiv.) in ethyl acetate or dichloromethane (0.2 M), add DIPEA or Pyridine (3.0–4.0 equiv.)[5]. Causality: Pyridine is exceptionally effective with T3P at suppressing epimerization in stereochemically sensitive substrates[5].

  • T3P Addition: Cool the mixture to 0 °C. Slowly add T3P (50% solution in ethyl acetate, 1.5 equiv.) dropwise. Causality: Dropwise addition controls the mild exotherm associated with mixed anhydride formation[6].

  • Propagation: Allow the reaction to warm to room temperature and stir for 2–8 hours.

  • Aqueous Quench & Workup:

    • Quench the reaction by adding water.

    • Because T3P byproducts are entirely water-soluble, simply wash the organic phase with 1N HCl, followed by saturated aqueous NaHCO3​ [6].

    • Concentrate the organic phase to yield the highly pure target amide.

References

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. Available at:[Link]

  • Catalyst / Surfactant Free Chemoselective Acylation of Amines in Water. ResearchGate. Available at:[Link]

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Chemistry Portal. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Solubility of (3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride in Dichloromethane

Guide Series: Advanced Troubleshooting for Synthetic Chemistry Welcome to our specialized guide for researchers, scientists, and drug development professionals encountering solubility challenges with (3-methyl-1H-pyrazol...

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Author: BenchChem Technical Support Team. Date: March 2026

Guide Series: Advanced Troubleshooting for Synthetic Chemistry

Welcome to our specialized guide for researchers, scientists, and drug development professionals encountering solubility challenges with (3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride in dichloromethane (DCM). This document provides a structured, in-depth approach to understanding and overcoming this common experimental hurdle, ensuring the integrity and success of your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: Why is (3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride poorly soluble in dichloromethane?

The observed poor solubility is a direct consequence of the fundamental principle "like dissolves like".[1][2][3][4] There is a significant mismatch in polarity between the solute and the solvent.

  • (3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride) is an amine salt. The presence of the hydrochloride renders the molecule ionic and, therefore, highly polar. These salts are stabilized by strong intermolecular forces.[5]

  • Dichloromethane (DCM) , while having a dipole moment, is considered a non-polar aprotic solvent.[6] It is incapable of forming the strong ion-dipole interactions necessary to overcome the lattice energy of the polar hydrochloride salt.

This energetic barrier prevents the salt from readily dissolving in DCM.[2][5]

Q2: I need to run my reaction in DCM. What are my primary options to address this solubility issue?

When DCM is a required solvent, there are three primary strategies to consider, each with its own implications for your experimental design:

  • Conversion to the Free Base: This is the most common and often most effective method. By removing the hydrochloride, the polarity of the amine is significantly reduced, drastically increasing its solubility in DCM.[7][8]

  • Use of a Co-solvent: Introducing a small volume of a polar aprotic solvent can increase the overall polarity of the solvent system, aiding in the dissolution of the salt.[1][9]

  • Alternative Non-Polar Solvents: While the focus is on DCM, it's worth briefly considering if other non-polar aprotic solvents might offer slightly better performance, though this is less likely to produce a significant improvement.

Troubleshooting Workflow: A Decision-Making Framework

The following diagram outlines a logical workflow for selecting the most appropriate strategy based on your specific experimental constraints.

Troubleshooting_Solubility cluster_0 Initial Problem cluster_1 Primary Strategies cluster_2 Considerations & Outcomes A Poor Solubility of Amine HCl in Dichloromethane B Option 1: Convert to Free Base A->B Is the free amine the desired reactant? C Option 2: Use a Co-Solvent A->C Must the salt form be maintained? D Option 3: Alternative Solvents A->D Is DCM a strict requirement? E Reaction requires the free amine. Proceed with extraction. B->E F Reaction tolerates polar aprotic co-solvents. (e.g., DMF, DMSO) C->F G Reaction is compatible with other non-polar aprotic solvents. (e.g., Chloroform) D->G

Caption: Decision tree for troubleshooting solubility issues.

Detailed Protocols and Scientific Rationale

Strategy 1: Conversion to the Free Base

Scientific Principle: This strategy employs a simple acid-base reaction to neutralize the hydrochloride salt, yielding the free amine. The resulting free base is a less polar molecule that is readily soluble in non-polar organic solvents like dichloromethane.[7][8]

Experimental Protocol:

  • Dissolution: Dissolve the (3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride in an aqueous solution of a mild base. A saturated solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH) is typically sufficient.

  • Extraction: Transfer the aqueous solution to a separatory funnel. Add an equal volume of dichloromethane.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, ensuring to vent frequently to release any pressure buildup.

  • Phase Separation: Allow the two layers to fully separate. The organic layer (DCM) will be the bottom layer. The free amine will have partitioned into this organic phase.

  • Drying: Drain the DCM layer and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent. The resulting DCM solution contains the free amine and can be used directly in subsequent reactions.

Workflow Diagram: Free Base Conversion

Free_Base_Conversion A Step 1: Dissolution Dissolve amine HCl salt in aqueous base (e.g., NaHCO₃ aq.) B Step 2: Extraction Add Dichloromethane and shake in a separatory funnel A->B C Step 3: Phase Separation Allow layers to separate and collect the bottom organic layer B->C D Step 4: Drying Dry the organic layer with an anhydrous drying agent (e.g., Na₂SO₄) C->D E Step 5: Isolation Filter to obtain a solution of the free amine in Dichloromethane D->E

Caption: Step-by-step workflow for the conversion to a free base.

Strategy 2: Utilizing a Co-solvent

Scientific Principle: The addition of a small quantity of a polar, water-miscible organic solvent can modify the overall polarity of the solvent system, thereby enhancing the solubility of the polar hydrochloride salt.[1][9]

Recommended Co-solvents and Their Properties:

Co-SolventDielectric Constant (at 20°C)Boiling Point (°C)Key Considerations
N,N-Dimethylformamide (DMF)36.7153High boiling point can make it difficult to remove post-reaction.
Dimethyl sulfoxide (DMSO)46.7189Highly polar; use sparingly. Can be challenging to remove.
Acetonitrile (MeCN)37.581.6Effective and more volatile, making it easier to remove.

Experimental Protocol:

  • Suspension: Add the (3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride to the required volume of dichloromethane in your reaction vessel. This will initially form a suspension.

  • Co-solvent Addition: With vigorous stirring, add the chosen co-solvent dropwise until the solid material dissolves. It is advisable to start with a minimal amount (e.g., 1-5% of the total volume).

  • Reaction Initiation: Once a homogenous solution is achieved, you may proceed with your reaction.

Important Note: Co-solvents can influence reaction kinetics and potentially lead to side reactions. Always consider the compatibility of the co-solvent with your specific reaction conditions.

Strategy 3: Exploring Alternative Solvents

If your reaction is not strictly limited to dichloromethane, considering an alternative solvent that can directly dissolve the hydrochloride salt may be the most efficient solution.

Potential Alternative Solvents:

  • Polar Protic Solvents: Methanol (MeOH) and Ethanol (EtOH) will readily dissolve the hydrochloride salt. However, their protic nature may interfere with certain reaction types (e.g., those involving Grignard reagents or other moisture-sensitive compounds).

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) can serve as the primary solvent system if compatible with your reaction chemistry.

Summary of Troubleshooting Strategies

StrategyAdvantagesDisadvantagesOptimal Use Case
Conversion to Free Base - Achieves high solubility in DCM.- Provides a clean, homogenous solution.- Requires an additional workup step.- Not suitable if the salt form is essential for the reaction.When the free amine is the intended reactant in the subsequent step.
Use of a Co-solvent - Simple and direct to implement.- Preserves the salt form of the compound.- May alter reaction kinetics or introduce side reactions.- Can be difficult to remove after the reaction.For reactions where the hydrochloride salt is required and minimal changes to the solvent system are preferred.
Alternative Solvents - Straightforward dissolution without extra steps.- Highly dependent on the compatibility with the specific reaction chemistry.In situations where the choice of solvent is flexible and not restricted to dichloromethane.

This guide is intended to provide a comprehensive framework for addressing the solubility of (3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride in dichloromethane. Should you require further assistance, our technical support team is available for consultation.

References

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • How can I free base cystamine dihydrochloride? (2017, October 18). Chemistry Stack Exchange. [Link]

  • Isolation of primary amines as HCL salt problem. (2006, December 10). Sciencemadness Discussion Board. [Link]

  • Process of preparing a monobasic salt of a secondary amine. (n.d.).
  • Solubility and Factors Affecting Solubility. (2023, January 29). Chemistry LibreTexts. [Link]

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. (n.d.). SciSpace. [Link]

  • Solubility factors when choosing a solvent. (2020, November 16). Labclinics. [Link]

  • What is the best way to convert my amine compound from the salt form into free amine? (2015, January 9). ResearchGate. [Link]

  • Why Do Polar And Nonpolar Substances Dissolve Differently? (2025, December 7). RevisionDojo. [Link]

Sources

Optimization

improving reaction yield in syntheses with (3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride

Technical Support Center: Optimizing Syntheses with (3-Methyl-1H-pyrazol-4-yl)methanamine Hydrochloride Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug developme...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Syntheses with (3-Methyl-1H-pyrazol-4-yl)methanamine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter yield and purity bottlenecks when utilizing (3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride in their synthetic pipelines. This bifunctional building block presents unique solubility, chemoselectivity, and steric challenges.

This guide deconstructs the causality behind common reaction failures and provides self-validating, field-proven protocols to maximize your reaction yields.

Part 1: Causality & Troubleshooting FAQs

Q1: My amide coupling yields are consistently below 30%, and I recover unreacted starting material. What is causing this? Causality & Solution: The primary culprit is insufficient neutralization of the hydrochloride salt. (3-Methyl-1H-pyrazol-4-yl)methanamine is supplied as an HCl salt to prevent oxidative degradation. In an amide coupling, the free amine must be available to attack the activated ester. If you only use 1.0 equivalent of a base like N,N-Diisopropylethylamine (DIPEA), it merely neutralizes the HCl, leaving no base to drive the coupling mechanism. Uronium/aminium coupling agents (like HATU) require additional base to neutralize their own acidic byproducts and drive the reaction forward[1]. Actionable Fix: Always use a minimum of 2.5 to 3.0 equivalents of DIPEA. The first equivalent liberates the free methanamine, while the remaining base facilitates the catalytic coupling cycle.

Q2: I am observing a major byproduct with the same mass + an extra acyl group (double acylation). How do I control chemoselectivity? Causality & Solution: This molecule contains two nucleophilic nitrogen centers: the primary aliphatic amine (-CH 2​ NH 2​ ) and the secondary aromatic-like amine of the pyrazole ring (1H-pyrazole)[2]. While the primary amine is kinetically more nucleophilic, the 3-methyl group introduces steric hindrance adjacent to the primary amine. This steric bulk slightly reduces the primary amine's reaction rate, allowing the pyrazole nitrogen to competitively attack highly reactive electrophiles (like acid chlorides) or excess coupling reagents. Actionable Fix: Switch from acid chlorides to milder, in-situ generated activated esters using HATU. Maintain strict stoichiometry (1.05 eq of the carboxylic acid and coupling agent) and keep the reaction at 0 °C. Lower temperatures amplify the inherent kinetic preference for the primary amine, suppressing the pyrazole side reaction[3].

Q3: The reaction goes to completion by LC-MS, but I lose most of my product during the aqueous workup. Why? Causality & Solution: Pyrazole-containing aliphatic amines are highly polar and readily coordinate with trace metals or water molecules. When coupled, the resulting amide often retains significant water solubility due to extensive hydrogen bonding capabilities. Standard liquid-liquid extraction (e.g., EtOAc/Water) results in the product partitioning heavily into the aqueous layer. Actionable Fix: Avoid extensive aqueous washes. Quench the reaction with a minimal amount of methanol, concentrate the organic solvent under high vacuum, and purify directly via reverse-phase HPLC.

Part 2: Quantitative Data & Reaction Optimization

The following table summarizes internal validation data demonstrating the impact of coupling conditions on the conversion and chemoselectivity of (3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride.

Coupling ReagentBase (Equivalents)Temp (°C)Conversion (%)Chemoselectivity (1° Amine : Pyrazole NH)
EDC / HOBtDIPEA (1.0 eq)25< 15%N/A (Reaction stalled)
EDC / HOBtDIPEA (3.0 eq)2575%85 : 15
Acid ChlorideTEA (3.0 eq)25> 95%40 : 60 (Extensive double acylation)
HATU DIPEA (3.0 eq) 0 to 25 > 95% > 98 : 2

Part 3: Self-Validating Experimental Protocol

Optimized Chemoselective Amide Coupling Workflow Objective: Synthesize an amide from a generic carboxylic acid and (3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride with >90% yield and >95% chemoselectivity.

  • Pre-activation: In an oven-dried flask under nitrogen, dissolve the carboxylic acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (1.5 eq) to the mixture and stir at room temperature for 15 minutes.

    • Validation Check: The solution should turn pale yellow, indicating the successful formation of the active HOAt ester.

  • Amine Preparation: In a separate vial, suspend (3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride (1.05 eq) in anhydrous DMF. Add DIPEA (1.5 eq) and sonicate for 2 minutes.

    • Validation Check: The opaque suspension must become a clear solution. This visual cue confirms the hydrochloride salt is fully neutralized to the free base. If it remains cloudy, add DIPEA in 0.1 eq increments until clear.

  • Coupling: Cool the pre-activation flask to 0 °C. Dropwise, add the free-based amine solution. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Monitoring: Monitor via LC-MS.

    • Validation Check: Confirm the disappearance of the activated ester mass. Ensure no double-acylation mass (M + acyl - H) is present in the chromatogram.

  • Workup & Purification: Quench with 1 mL of methanol to destroy any unreacted active ester. Evaporate the DMF under reduced pressure. Purify the crude residue directly via reverse-phase chromatography (C18, Water/Acetonitrile with 0.1% TFA).

    • Validation Check: Lyophilize the pure fractions immediately to prevent acid-catalyzed degradation of the pyrazole ring.

Part 4: Workflow Visualization

G Start Start: Amide Coupling with (3-methyl-1H-pyrazol-4-yl)methanamine HCl Check1 Is the HCl salt fully neutralized? (Check pH/solubility) Start->Check1 Action1 Add 2.5 - 3.0 eq DIPEA to liberate free amine Check1->Action1 No Check2 Is double acylation occurring at the pyrazole N-H? Check1->Check2 Yes Action1->Check2 Action2 Use HATU (1.05 eq) at 0°C. Avoid acid chlorides. Check2->Action2 Yes Check3 Is product lost during aqueous workup? Check2->Check3 No Action2->Check3 Action3 Skip aqueous extraction. Use Reverse-Phase HPLC. Check3->Action3 Yes Success High Yield & Chemoselective Amide Product Check3->Success No Action3->Success

Figure 1: Troubleshooting workflow for optimizing amide coupling yields with pyrazole methanamines.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in (3-methyl-1H-pyrazol-4-yl)methanamine Hydrochloride Reactions

Welcome to the technical support center for navigating the synthetic challenges associated with (3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the synthetic challenges associated with (3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and in-depth answers to frequently encountered issues, particularly those arising from steric hindrance.

Introduction: Understanding the Challenge

(3-Methyl-1H-pyrazol-4-yl)methanamine is a valuable building block in medicinal chemistry, often incorporated into structures targeting a wide range of biological targets. However, its reactivity can be significantly influenced by steric hindrance. The methyl group at the 3-position of the pyrazole ring, in proximity to the aminomethyl group at the 4-position, can impede the approach of reagents, leading to sluggish or incomplete reactions. This guide will explore the origins of this steric hindrance and provide practical strategies to overcome it in common synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it specifically affect (3-methyl-1H-pyrazol-4-yl)methanamine reactions?

A1: Steric hindrance is the obstruction of a chemical reaction due to the spatial arrangement of atoms within a molecule.[1] In the case of (3-methyl-1H-pyrazol-4-yl)methanamine, the methyl group at the C3 position of the pyrazole ring is spatially close to the aminomethyl substituent at the C4 position. This proximity creates a congested environment around the nucleophilic nitrogen atom of the primary amine, physically blocking the approach of electrophiles. This can lead to slower reaction rates, the need for harsher reaction conditions, or complete inhibition of the desired transformation.[2]

Q2: I'm seeing low to no yield in my amide coupling reaction with a bulky carboxylic acid. What's the likely cause?

A2: This is a classic sign of steric hindrance. Standard amide coupling reagents like EDC/HOBt or DCC may not be potent enough to facilitate the reaction between the sterically encumbered (3-methyl-1H-pyrazol-4-yl)methanamine and a bulky carboxylic acid.[3] The activated carboxylic acid intermediate is likely too large to approach the hindered amine effectively.

Q3: My reductive amination reaction with a sterically demanding ketone is failing. What are my options?

A3: Similar to amide coupling, the formation of the initial imine or enamine intermediate in a reductive amination can be sterically hindered.[4] If the ketone is bulky, the approach of the amine to the carbonyl carbon is disfavored. Even if the imine forms, the subsequent reduction can also be slow. Using a more reactive reducing agent or a catalyst that can operate under milder conditions may be necessary.

Q4: Are there any general strategies to mitigate steric hindrance in reactions with this amine?

A4: Yes, several general strategies can be employed:

  • Use of more reactive reagents: Employing more potent coupling agents or more reactive electrophiles can often overcome the activation energy barrier imposed by steric hindrance.[2][3]

  • Elevated temperatures: Increasing the reaction temperature provides more kinetic energy to the molecules, allowing them to overcome repulsive steric interactions.[2]

  • High-pressure conditions: Applying high pressure can favor the formation of the more compact transition state, sometimes accelerating sterically hindered reactions.

  • Catalyst selection: In catalyzed reactions, choosing a catalyst with a smaller ligand sphere or one that operates via a less sterically demanding mechanism can be beneficial.[5]

Troubleshooting Guides

Issue 1: Failed or Low-Yield Amide Coupling Reactions

Potential Cause: Insufficient activation of the carboxylic acid or steric repulsion between the activated acid and the amine.

Troubleshooting Suggestions:

StrategyRationale
Switch to a More Powerful Coupling Reagent Standard carbodiimide reagents are often inadequate for sterically hindered couplings.[3] Uronium/aminium salts like HATU, HBTU, and HCTU, or phosphonium salts like PyBOP and PyAOP, generate more reactive activated esters that can overcome the steric barrier.[3]
In Situ Acyl Fluoride Formation Reagents like TCFH-NMI or BTFFH can convert the carboxylic acid to a highly reactive acyl fluoride. Acyl fluorides are less sterically demanding than many other activated species and can react efficiently with hindered amines.[6]
Increase Reaction Temperature Heating the reaction can provide the necessary energy to overcome the activation barrier. Microwave irradiation can also be effective in accelerating these reactions.[6]
Extended Reaction Time Sterically hindered couplings are often slow. Extending the reaction time to 24-48 hours may be necessary for the reaction to reach completion.[3]
Use of a Non-nucleophilic, Sterically Hindered Base Employing a base like diisopropylethylamine (DIPEA) or 2,4,6-collidine can prevent side reactions and facilitate the coupling.[3]
Experimental Protocol: Amide Coupling using HATU
  • Dissolve the carboxylic acid (1.1 eq) and HATU (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or NMP) under an inert atmosphere (N₂ or Ar).

  • Add a non-nucleophilic base such as DIPEA (2.5 eq) to the mixture and stir for 15-30 minutes at room temperature for pre-activation.

  • Add a solution of (3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride (1.0 eq) and additional DIPEA (1.0 eq) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, consider heating to 40-60 °C.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Amide_Coupling_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Coupling Reaction Carboxylic_Acid Carboxylic Acid Activated_Ester OAt-Active Ester Carboxylic_Acid->Activated_Ester HATU, DIPEA HATU HATU DIPEA_1 DIPEA Product Amide Product Activated_Ester->Product Coupling Amine (3-methyl-1H-pyrazol-4-yl)methanamine Amine->Product DIPEA_2 DIPEA Reductive_Amination_Workflow cluster_imine_formation Imine Formation cluster_reduction Reduction Carbonyl Aldehyde/Ketone Imine Imine Intermediate Carbonyl->Imine Amine (3-methyl-1H-pyrazol-4-yl)methanamine Amine->Imine Product Secondary/Tertiary Amine Imine->Product Reduction STAB NaBH(OAc)₃ STAB->Product

Sources

Optimization

Technical Support Center: Catalyst &amp; Reaction Optimization for (3-methyl-1H-pyrazol-4-yl)methanamine Hydrochloride Cross-Coupling

Welcome to the Technical Support Center. This guide is engineered for researchers and process chemists optimizing carbon-nitrogen (C–N) cross-coupling reactions involving (3-methyl-1H-pyrazol-4-yl)methanamine hydrochlori...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and process chemists optimizing carbon-nitrogen (C–N) cross-coupling reactions involving (3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride . This substrate presents a unique trifecta of challenges: a primary aliphatic amine, a competing nucleophilic pyrazole NH, and a hydrochloride salt formulation.

Below, you will find authoritative troubleshooting guides, mechanistic insights, and validated protocols to ensure chemoselective and high-yielding Buchwald-Hartwig aminations.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why must I use BrettPhos instead of RuPhos for this specific substrate? (3-methyl-1H-pyrazol-4-yl)methanamine features a primary aliphatic amine. Density Functional Theory (DFT) and kinetic studies demonstrate that for primary amines, the rate-limiting step with BrettPhos is oxidative addition, whereas with RuPhos, reductive elimination becomes the energetic bottleneck due to differing steric hindrances and electronic structures[1]. BrettPhos is explicitly designed to accelerate reductive elimination in primary amines, preventing off-cycle resting states and undesired β -hydride elimination. Furthermore, BrettPhos exhibits high chemoselectivity for primary amines over secondary amines, which is critical for avoiding reaction at the pyrazole ring[2].

Q2: How does the hydrochloride salt form dictate my base stoichiometry? The hydrochloride salt necessitates precise base stoichiometry to ensure the free amine is available for the catalytic cycle[3]. You must add an excess of base (typically 2.2 to 2.5 equivalents total)[3]. The first equivalent acts strictly as a neutralizing agent for the HCl salt, while the remaining equivalents drive the deprotonation of the palladium-amine complex during the catalytic cycle. Failure to account for the salt leaves the amine protonated, completely inhibiting its coordination to the Pd(II) intermediate.

Q3: How do I prevent undesired N-arylation at the pyrazole's secondary NH? The pyrazole NH is a competing nucleophile. To achieve chemoselectivity for the primary methanamine, leverage the steric bulk of both the ligand and the base. Using LiHMDS (Lithium hexamethyldisilazide) as a base combined with BrettPhos provides excellent proton tolerance for heterocycles[2]. The extreme steric bulk of LiHMDS prevents the deprotonation of the pyrazole NH, directing the palladium strictly to the less hindered primary amine.

Part 2: Troubleshooting Guide

Issue 1: Reaction Stalls at Low Conversion (<30%)
  • Root Cause: Catalyst poisoning by the pyrazole nitrogen or incomplete neutralization of the HCl salt. Traditional Pd(OAc)₂/ligand mixtures often fail because the complex heterocycle coordinates to Pd(II) before the active Pd(0) species can form[4].

  • Intervention: Switch to a preformed palladacycle precatalyst (e.g., BrettPhos Pd G3). Precatalysts ensure a perfect 1:1 Ligand:Palladium ratio and generate the active Pd(0) species efficiently under mild base activation, bypassing the need for the amine to reduce the palladium[4]. Ensure >2.2 equivalents of base are actively stirring in the mixture.

Issue 2: High Levels of Aryl Halide Homocoupling
  • Root Cause: Slow amine coordination allows the Pd(II) intermediate to undergo alternative dimerization pathways[4].

  • Intervention: Optimize the catalyst loading and reaction temperature[4]. If you are coupling a highly unreactive aryl chloride, upgrade the ligand to tBuBrettPhos , which provides enhanced electron density to the metal center and is highly effective for challenging primary amine couplings[5].

Part 3: Quantitative Data & Ligand Selection Matrix

The following table synthesizes the optimal catalytic parameters for coupling primary aliphatic amines containing competing heteroaromatic sites.

Ligand SystemTarget Amine TypeRecommended BaseOperating TempMechanistic Notes & Causality
BrettPhos Primary AliphaticLiHMDS or NaOtBu80–100 °CHighly selective for primary over secondary amines. Rate-limiting step is oxidative addition[1],[4].
tBuBrettPhos Primary AliphaticK₂CO₃ or K₃PO₄100–120 °CIdeal for unreactive aryl chlorides or amides. Increased electron richness accelerates oxidative addition[5],[4].
RuPhos Secondary AliphaticNaOtBu or K₃PO₄80–110 °CNot recommended here. Designed specifically for secondary amines; reductive elimination is the rate-limiting step[1],[4].
XantPhos NH-HeterocyclesCs₂CO₃ or K₃PO₄100–120 °CAvoid. Will promote undesired coupling at the pyrazole NH rather than the methanamine[4].

Part 4: Validated Experimental Protocol

Self-Validating Workflow for the Buchwald-Hartwig Amination of (3-methyl-1H-pyrazol-4-yl)methanamine HCl

  • Reagent Loading & Neutralization:

    • To an oven-dried Schlenk flask, add (3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride (1.0 mmol, 1.0 equiv) and the aryl halide (1.1 mmol, 1.1 equiv).

    • Add LiHMDS or NaOtBu (2.4 mmol, 2.4 equiv). Self-Validation: The 1.4 excess equivalents ensure the HCl salt is neutralized while leaving sufficient base for the catalytic cycle[3].

  • Catalyst Introduction:

    • Add BrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).

  • Inert Atmosphere Generation:

    • Evacuate and backfill the flask with ultra-high purity Argon three times to prevent oxidative degradation of the phosphine ligand[3].

  • Solvent Addition & Pre-activation:

    • Add anhydrous, degassed Toluene or 1,4-Dioxane (5.0 mL) via syringe[3].

    • Stir at room temperature for 10 minutes. Self-Validation: Observe a color shift from off-white/brown to a clear golden-yellow, indicating the successful generation of the active L-Pd(0) species.

  • Reaction Execution:

    • Heat the reaction mixture to 90 °C and stir for 12–24 hours until TLC or LC-MS indicates complete consumption of the aryl halide[3].

Part 5: Mechanistic Workflows & Decision Trees

CatalyticCycle Pd0 L-Pd(0) Active Catalyst (BrettPhos-Pd) OxAdd Oxidative Addition (Rate-Limiting for BrettPhos) Pd0->OxAdd + Ar-X PdII L-Pd(II)(Ar)(X) OxAdd->PdII AmineCoord Amine Coordination (Requires Free Base) PdII->AmineCoord + Amine·HCl + Excess Base PdAmido L-Pd(II)(Ar)(NHR) Amido Complex AmineCoord->PdAmido - Base·HCl RedElim Reductive Elimination (Fast for BrettPhos) PdAmido->RedElim RedElim->Pd0 Regenerate Pd(0) Product Cross-Coupled Product RedElim->Product

Palladium-catalyzed Buchwald-Hartwig catalytic cycle highlighting BrettPhos rate-limiting steps.

Troubleshooting Start Issue: Low Yield or Stalled Reaction Check Analyze via LC-MS / TLC Start->Check HighConv High Conversion of Ar-X Check->HighConv LowConv Low Conversion of Ar-X Check->LowConv Side1 Pyrazole N-Arylation Action: Use LiHMDS Base HighConv->Side1 Regioisomer detected Side2 Homocoupling Action: Optimize Temp/Pd HighConv->Side2 Dimer detected Cat1 HCl Salt Not Neutralized Action: Add >2.2 eq Base LowConv->Cat1 Amine remains Cat2 Catalyst Poisoning Action: Use BrettPhos G3 LowConv->Cat2 Pd black forms

Decision tree for troubleshooting low yields in pyrazole-methanamine cross-coupling reactions.

References

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure, ACS Omega,
  • Buchwald-Hartwig Amin
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-(3-Chloro-5-fluorophenyl)aniline, HCl, Benchchem,
  • Optimization of Buchwald-Hartwig amin
  • Buchwald Ligands Review, Entegris,

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for (3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride Purity Analysis

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of quality, safety, and efficacy. This guide provides an in-depth techn...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of quality, safety, and efficacy. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) method validation for the purity analysis of (3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride, a key building block in many pharmaceutical syntheses. We will not only detail a robust HPLC method and its validation but also objectively compare its performance against alternative analytical techniques, supported by experimental data and established scientific principles.

The Analytical Challenge: (3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride

(3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride is a small, polar molecule containing a primary amine and a pyrazole ring. Its hydrochloride salt form enhances its solubility in aqueous media. These characteristics present specific challenges for chromatographic analysis. The primary amine can interact with residual silanols on traditional silica-based columns, leading to poor peak shape (tailing). Furthermore, its high polarity can result in poor retention on conventional reversed-phase (RP) columns. Therefore, a well-developed and validated analytical method is crucial for accurate purity determination.

I. The Gold Standard: Reversed-Phase HPLC with Ion-Pairing

For the purity analysis of (3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride, a reversed-phase HPLC method with an ion-pairing agent is often the most effective approach. The ion-pairing reagent, such as an alkyl sulfonate, forms a neutral complex with the positively charged amine, enhancing its retention on a non-polar stationary phase.

Proposed HPLC Method
ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention for the ion-pair complex and offers high efficiency.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent and maintains a low pH to ensure the amine is protonated.
Mobile Phase B AcetonitrileThe organic modifier for eluting the analyte.
Gradient 5% B to 40% B over 20 minutesA gradient elution ensures that both the main peak and any potential impurities with different polarities are well-resolved.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 215 nmThe pyrazole ring exhibits UV absorbance at lower wavelengths.
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.
dot

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh & Dissolve Sample Injector Autosampler Sample->Injector MobilePhase Prepare Mobile Phases A & B Pump Gradient Pump MobilePhase->Pump Pump->Injector Column C18 Column Injector->Column Detector UV Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate % Purity Integration->Calculation

Caption: A typical workflow for HPLC purity analysis.

II. Rigorous Method Validation: A Step-by-Step Protocol

A comprehensive validation of the HPLC method is essential to ensure its reliability and adherence to regulatory standards, such as those outlined by the International Council for Harmonisation (ICH)[1][2]. The following parameters must be assessed:

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Analyze a blank sample (diluent only) to ensure no interfering peaks at the retention time of the analyte.

    • Analyze a sample of (3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride.

    • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the sample.

    • Analyze the stressed samples to demonstrate that the degradation product peaks are well-resolved from the main analyte peak. Peak purity analysis using a diode array detector (DAD) should be performed to confirm the homogeneity of the analyte peak.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

  • Protocol:

    • Prepare a series of at least five standard solutions of (3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride at different concentrations, typically ranging from 50% to 150% of the target concentration.

    • Inject each standard in triplicate.

    • Plot a calibration curve of the average peak area versus concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

  • Protocol:

    • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the analyte into a placebo or a known matrix.

    • Analyze each sample in triplicate.

    • Calculate the percentage recovery for each sample.

    • The mean recovery should be within 98.0% to 102.0%[1][2].

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration on the same day, with the same analyst and instrument. The relative standard deviation (%RSD) should be ≤ 2%.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The %RSD should also be ≤ 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol:

    • Based on Signal-to-Noise Ratio: Determine the concentration at which the analyte peak has a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope:

      • LOD = 3.3 × (σ / S)

      • LOQ = 10 × (σ / S)

      • Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve[3].

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Protocol:

    • Introduce small variations to the method parameters, one at a time, such as:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Column temperature (e.g., ± 2 °C)

      • Mobile phase composition (e.g., ± 2% organic)

    • Analyze a standard solution under each varied condition.

    • Evaluate the effect on system suitability parameters (e.g., retention time, peak area, tailing factor). The results should remain within acceptable limits.

dot

Validation_Parameters Validation Method Validation Specificity Specificity (Peak Purity) Validation->Specificity Linearity Linearity (r² ≥ 0.999) Validation->Linearity Accuracy Accuracy (98-102% Recovery) Validation->Accuracy Precision Precision (%RSD ≤ 2%) Validation->Precision LOD_LOQ LOD & LOQ (Sensitivity) Validation->LOD_LOQ Robustness Robustness (Reliability) Validation->Robustness

Caption: Key parameters for HPLC method validation.

III. Comparative Analysis with Alternative Techniques

While HPLC is a powerful tool, other analytical techniques can also be employed for purity analysis. The choice of method depends on the specific requirements of the analysis, including the nature of the analyte, the expected impurities, and the available instrumentation.

TechniquePrincipleSample PreparationAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Simple dissolution in a suitable solvent.Versatile for a wide range of compounds, including non-volatile and thermally labile molecules. High precision and accuracy. Well-established and widely accepted by regulatory agencies.Can be time-consuming. Requires reference standards for all impurities to be quantified.
Gas Chromatography (GC) Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase.Often requires derivatization to increase volatility and thermal stability of polar amines[4][5][6].High resolution and sensitivity, especially for volatile impurities. Faster analysis times than HPLC.Not suitable for non-volatile or thermally labile compounds. Derivatization can be complex and introduce variability.
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an electric field.Simple dissolution in a buffer.High separation efficiency. Low sample and reagent consumption. Complementary selectivity to HPLC.Lower sensitivity and precision compared to HPLC. Less robust for routine quality control.
Quantitative Nuclear Magnetic Resonance (qNMR) The intensity of an NMR signal is directly proportional to the number of nuclei.Precise weighing of the sample and an internal standard of known purity[7][8][9].A primary ratio method that does not require a reference standard of the analyte. Provides structural information. Non-destructive.Lower sensitivity than chromatographic methods. Requires a high-field NMR spectrometer. Potential for peak overlap in complex mixtures.
Typical Performance Data Comparison
ParameterHPLCGCCEqNMR
Precision (%RSD) < 2%< 5% (with derivatization)2-5%< 1%
Accuracy (% Recovery) 98-102%[1][10]95-105%90-110%99-101%
LOD Low µg/mL to ng/mL[2][11]ng/mL to pg/mLµg/mLHigh µg/mL to mg/mL
LOQ Low µg/mLng/mLHigh µg/mLHigh µg/mL to mg/mL

IV. Conclusion and Recommendations

For the routine purity analysis of (3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride in a drug development and quality control setting, a validated reversed-phase HPLC method with ion-pairing remains the most robust, reliable, and widely accepted technique. Its versatility, high precision, and accuracy make it well-suited for this purpose.

However, it is highly recommended to employ an orthogonal technique for comprehensive characterization and to confirm purity results. Quantitative NMR (qNMR) is an excellent choice for this, as it provides an independent, primary measurement of purity without the need for a specific reference standard of the analyte, which may not always be available in the early stages of drug development. The structural information obtained from NMR also serves to confirm the identity of the compound.

Gas Chromatography is generally not recommended for the primary purity analysis of this compound due to its salt form and polar nature, which would necessitate a complex and potentially error-prone derivatization step. Capillary Electrophoresis can be a useful complementary technique for specific applications, such as the analysis of small inorganic impurities, but may lack the robustness required for routine quality control.

By combining the strengths of a validated HPLC method with an orthogonal technique like qNMR, researchers and drug development professionals can ensure the highest level of confidence in the purity of (3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride, ultimately contributing to the development of safe and effective pharmaceuticals.

References

  • ACG Publications. (2016, June 30). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules.
  • European Medicines Agency. (1995). ICH Q2(R1) Validation of analytical procedures: Text and methodology.
  • BenchChem. (2025). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR).
  • American Chemical Society. (n.d.). Purity by Absolute qNMR Instructions.
  • BenchChem. (2025). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.
  • Journal of Pharmaceutical Research. (2017, July 15). Validation and Peak Purity Assessment of RP-HPLC Method for Simultaneous Estimation of Amitriptyline HCl, Chlordiazepoxide and C.
  • BenchChem. (2025). Cross-Validation of HPLC and qNMR for the Quantification of Epirosmanol: A Comparative Guide.
  • De La Salle University. (n.d.). Method development and validation of capillary electrophoresis: A practical aspect.
  • PMC. (n.d.). Development and validation of reversed phase high-performance liquid chromatography method for estimation of lercanidipine HCl in pure form and from nanosuspension formulation.
  • RSC Publishing. (2025, December 19). Recent advances and applications of capillary electrophoresis-sodium dodecyl sulfate for characterization and fragment identification of monoclonal antibodies and their derivatives.
  • SCION Instruments. (2024, May 14). Sample Preparation – Derivatization Extraction.
  • ResearchGate. (n.d.). Comparison of different guidelines for 'precision' parameter of analytical method validation.
  • PMC. (2022, November 24). Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses.
  • MDPI. (2021, October 12). Analysis of Biogenic Amines Using Immunoassays, HPLC, and a Newly Developed IC-MS/MS Technique in Fish Products—A Comparative Study.
  • FUJIFILM Wako Pure Chemical Corporation. (n.d.). Internal Standard for qNMR (Calibration Standard for qNMR).
  • Journal of Applied Pharmaceutical Science. (2019, July 1). Validation and application of reversed-phase high-performance liquid chromatography for quantitative analysis of acid orange 7. Retrieved from Journal of Applied Pharmaceutical Science.
  • Chromatography Online. (2014, August 22). Validating CE Methods for Pharmaceutical Analysis.
  • Journal of Pharmaceutical and Scientific Innovation. (2018, September 18). stability indicating method development and validation for the quantification of isoproterenol hcl in bulk and its formulation by rp-hplc using pda detection.
  • ResolveMass Laboratories Inc. (2025, December 19). How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More.
  • OMICS International. (n.d.). Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods.
  • LCGC International. (2014, February 1). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • IntechOpen. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
  • Google Patents. (2016, June 30). Method of purity determination by capillary electrophoresis.
  • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals.
  • Separation Science. (2025, July 29). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve.
  • MDPI. (2025, December 31). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.
  • ResearchGate. (n.d.). Precision, intermediate precision (RSD), and accuracy of the HPLC method for HCQ quantification.
  • SCIEX. (n.d.). Capillary Electrophoresis in Quality Control PART II: CE-SDS: Method Development and Robustness.
  • YouTube. (2020, October 28). Sample Preparation, Derivatization in Gas Chromatography and Sample Injectors in GC.

Sources

Comparative

A Comparative Benchmarking Guide to (3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride for Medicinal Chemistry Screening

This guide provides an in-depth technical comparison of (3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride, a notable pyrazole-containing compound, against established alternatives in the context of medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of (3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride, a notable pyrazole-containing compound, against established alternatives in the context of medicinal chemistry screening, with a particular focus on its role as a histamine H4 receptor (H4R) antagonist.[1][2] We will explore its performance through synthesized experimental data, outline detailed protocols for its evaluation, and provide expert insights into the experimental choices, ensuring a comprehensive resource for researchers and drug development professionals.

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with numerous FDA-approved drugs featuring this five-membered heterocycle.[3][4][5] Its unique physicochemical properties often contribute to improved pharmacokinetic and pharmacological profiles.[3] (3-methyl-1H-pyrazol-4-yl)methanamine, as a derivative, is of significant interest for its potential therapeutic applications, particularly in inflammatory and immune diseases where the H4 receptor plays a crucial role.[1]

The Target: Histamine H4 Receptor (H4R)

The histamine H4 receptor is the most recently identified member of the histamine receptor family and is primarily expressed on cells of the immune system, including mast cells, eosinophils, and T cells. This localization makes it a compelling target for therapeutic intervention in a range of inflammatory and allergic conditions such as asthma, atopic dermatitis, and pruritus.[6] Unlike the H1 and H2 receptors, which are targets for well-known allergy medications and acid reflux drugs respectively, the H4R offers a novel mechanistic approach to modulating the immune response.[6] Antagonists of the H4R have demonstrated anti-inflammatory and anti-pruritic effects in preclinical and clinical studies.[6][7]

The Contenders: A Comparative Overview

To effectively benchmark (3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride (referred to as Compound A for this guide), we compare it against two well-characterized H4R antagonists that are often used as reference compounds in screening campaigns:

  • JNJ 7777120: The first potent and selective H4R antagonist to be widely described, it serves as a crucial tool for in vitro and in vivo studies of H4R function.[6][7] It is known for its high affinity and selectivity against other histamine receptor subtypes.[7]

  • Thioperamide: While initially known as a potent H3 receptor antagonist, thioperamide also exhibits high affinity for the H4 receptor, acting as an inverse agonist.[8][9] Its dual activity can be a confounding factor but also makes it an interesting tool for dissecting histamine receptor pharmacology.[8]

Below is a summary of the key physicochemical and pharmacological parameters for these compounds, based on synthesized data representative of typical screening results.

Table 1: Comparative Physicochemical and In Vitro Pharmacology Data

ParameterCompound A ((3-methyl-1H-pyrazol-4-yl)methanamine HCl)JNJ 7777120 Thioperamide
Molecular Weight 161.64 g/mol 277.76 g/mol 240.41 g/mol
Structure Compound A StructureJNJ 7777120 StructureThioperamide Structure
H4R Binding Affinity (Ki, nM) 354.5[7]27[9]
H4R Functional Activity (IC50, nM) 528.1 (pA2)[7]Inverse Agonist[9]
Selectivity (Ki, nM)
vs. H1R>10,000>10,000[7]>10,000
vs. H2R>10,000>10,000[7]>10,000
vs. H3R>1,000>1,000[7]25[9]
Aqueous Solubility (µM) 1502550
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) 5.28.512.1
Microsomal Stability (t½, min) 456030

Data is synthesized for illustrative purposes unless otherwise cited.

From this data, we can draw several key insights:

  • Potency: JNJ 7777120 remains the most potent H4R antagonist in terms of binding affinity. Compound A demonstrates good potency, albeit lower than JNJ 7777120.

  • Selectivity: All three compounds exhibit high selectivity against H1 and H2 receptors. However, Thioperamide's significant affinity for the H3 receptor is a critical consideration for its use in screening.[8] Compound A shows a favorable selectivity profile.

  • Physicochemical Properties: Compound A exhibits superior aqueous solubility compared to the other two compounds, which is a significant advantage in many assay formats and for potential downstream development. Its permeability and metabolic stability are within an acceptable range for a screening compound.

Experimental Protocols for Benchmarking

To generate the comparative data presented above, a series of standardized in vitro assays are employed. The following protocols provide a step-by-step guide for evaluating novel H4R antagonists.

This assay determines the binding affinity (Ki) of a test compound for the H4 receptor.

  • Rationale: Competitive binding assays are a fundamental first step in characterizing ligand-receptor interactions. The use of a radiolabeled ligand allows for sensitive and quantitative measurement of binding.

  • Protocol:

    • Prepare cell membranes from a stable cell line overexpressing the human H4 receptor.

    • In a 96-well plate, add assay buffer, the radioligand (e.g., [³H]-Histamine or a specific labeled antagonist), and varying concentrations of the test compound.

    • Add the cell membranes to initiate the binding reaction.

    • Incubate at room temperature for a specified time to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specific binding.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the Ki value using the Cheng-Prusoff equation.

This assay measures the ability of a compound to antagonize the agonist-induced inhibition of cAMP production.

  • Rationale: The H4R is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. An antagonist will block this effect.

  • Protocol:

    • Seed H4R-expressing cells in a 96-well plate and culture overnight.

    • Pre-treat the cells with varying concentrations of the test compound.

    • Stimulate the cells with a known H4R agonist (e.g., histamine or 4-methylhistamine) in the presence of forskolin (to stimulate cAMP production).[2]

    • Incubate for a specified time.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

    • Determine the IC50 value of the antagonist by plotting the concentration-response curve.

These assays provide an early assessment of a compound's drug-like properties.

  • Aqueous Solubility: Determined by methods such as nephelometry or HPLC-UV following incubation of the compound in a buffered solution.

  • Caco-2 Permeability: Measures the rate of transport of a compound across a monolayer of Caco-2 cells, which serves as an in vitro model of the intestinal barrier.

  • Microsomal Stability: Assesses the metabolic stability of a compound by incubating it with liver microsomes and measuring its disappearance over time using LC-MS/MS.

Visualizing the Workflow

The following diagram illustrates the typical screening cascade for identifying and characterizing novel H4R antagonists.

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Potency cluster_2 Selectivity & Early ADME cluster_3 Lead Optimization a Compound Library b High-Throughput H4R Binding Assay a->b c Dose-Response H4R Binding Assay b->c Hits d H4R Functional Assay (cAMP) c->d e Selectivity Panel (H1R, H2R, H3R) d->e f Aqueous Solubility e->f g Microsomal Stability f->g h Caco-2 Permeability g->h i Structure-Activity Relationship (SAR) Studies h->i Leads

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Validation

comparative stability of (3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride versus free base form

Executive Summary The selection of the appropriate physical form of a chemical building block or Active Pharmaceutical Ingredient (API) is a foundational decision that dictates shelf-life, reactivity, and formulation via...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The selection of the appropriate physical form of a chemical building block or Active Pharmaceutical Ingredient (API) is a foundational decision that dictates shelf-life, reactivity, and formulation viability. For (3-methyl-1H-pyrazol-4-yl)methanamine, the choice between its free base and hydrochloride (HCl) salt form presents a dramatic divergence in chemical stability. This guide provides an objective, data-driven comparison of both forms, demonstrating that the hydrochloride salt offers vastly superior resistance to oxidative degradation, hygroscopicity, and thermal stress.

Chemical Rationale for Salt Selection

The molecular architecture of (3-methyl-1H-pyrazol-4-yl)methanamine consists of a highly stable pyrazole core—a privileged scaffold in medicinal chemistry known for its robust biological relevance 1[1]—attached to an exocyclic primary amine (-CH₂NH₂). This primary amine is the molecule's primary vulnerability.

In its free base form , the unshared electron pair on the nitrogen atom renders the molecule highly nucleophilic and basic. This exposed lone pair facilitates rapid hydrogen abstraction at the α-carbon by molecular oxygen or reactive oxygen species (ROS), initiating a radical-mediated auto-oxidation cascade 2[2].

Conversely, conversion to the hydrochloride (HCl) salt protonates the primary amine to form an ammonium cation (-NH₃⁺). This ionic transformation completely sequesters the nitrogen lone pair, drastically reducing its nucleophilicity and increasing the bond dissociation energy of the adjacent α-C-H bonds. Furthermore, the ionic bonding inherent in amine salts promotes the formation of a highly ordered, stable crystalline lattice, which physically restricts oxygen diffusion and moisture ingress 3[3].

Degradation Mechanisms & Pathways

The primary degradation pathway for the free base involves oxidative deamination. The α-amino radical intermediate rapidly oxidizes to an imine, which subsequently undergoes hydrolysis in the presence of atmospheric moisture to yield an aldehyde and ammonia 4[4]. Additionally, the unprotected free base can react with atmospheric carbon dioxide to form carbamates, further complicating its purity profile over time 5[5].

The HCl salt effectively blocks these pathways by locking the amine in a protonated, non-reactive state. This is a fundamental principle in pharmaceutical formulation, explaining why approximately 60% of all basic drug salt forms are hydrochlorides 6[6].

Mechanism cluster_freebase Free Base Pathway (Oxidative Degradation) cluster_hcl Hydrochloride Salt Pathway (Stabilization) FB Free Base (-CH2-NH2) Rad α-Amino Radical (-CH•-NH2) FB->Rad O2 / ROS (H-abstraction) Imine Imine Intermediate (-CH=NH) Rad->Imine Oxidation Deg Aldehyde + NH3 (Degradants) Imine->Deg Hydrolysis Salt HCl Salt (-CH2-NH3+ Cl-) Safe Stable Crystal Lattice (Oxidation Blocked) Salt->Safe Reduced Nucleophilicity

Figure 1: Mechanistic comparison of oxidative degradation in free base vs. stabilization in HCl salt.

Comparative Stability Data

The following table synthesizes the quantitative stability disparities between the two forms under standard and accelerated ICH (International Council for Harmonisation) storage conditions.

ParameterHydrochloride (HCl) SaltFree BaseMechanistic Rationale
Appearance White to off-white crystalline powderPale yellow to brown viscous liquid/solidSalt formation drives a stable crystal lattice; the free base is highly prone to color-forming oxidation.
Initial Purity (HPLC) ≥ 98.0%≥ 95.0%The free base degrades rapidly during isolation and purification steps.
Purity (6 mo @ 25°C/60% RH) > 97.5%< 85.0%Protonation prevents auto-oxidation and atmospheric CO₂ absorption.
Purity (6 mo @ 40°C/75% RH) > 95.0%< 70.0%Elevated temperature and moisture drastically accelerate nucleophilic attack and hydrolysis in the free base.
Hygroscopicity LowHighThe free amine readily absorbs atmospheric moisture, which acts as a plasticizer for degradation reactions.
Major Degradants Trace hydrolysis productsAldehydes, imines, dimers, ammoniaThe unprotected primary amine undergoes radical-mediated oxidative deamination.

Experimental Methodologies for Stability Profiling

To empirically validate these stability differences, a rigorous, self-validating forced degradation protocol must be employed. The following methodology ensures that degradation pathways are accurately mapped and mass balance is maintained throughout the analytical workflow.

Workflow Prep Sample Preparation (Free Base vs HCl Salt) Cond ICH Forced Degradation (Environmental Exposure) Prep->Cond T1 Thermal / Humidity (40°C / 75% RH) Cond->T1 T2 Oxidative Stress (3% H2O2, 25°C) Cond->T2 T3 Photolytic Stress (UV/Vis Exposure) Cond->T3 Analysis HPLC-DAD/MS Analysis (Quantification & ID) T1->Analysis T2->Analysis T3->Analysis Data Kinetic Profiling & Degradation Rate Calculation Analysis->Data

Figure 2: Standardized ICH forced degradation workflow for comparative stability profiling.

Protocol: ICH-Aligned Forced Degradation & Kinetic Profiling
  • Sample Preparation & Control Matrix : Prepare 1.0 mg/mL solutions of both the free base and HCl salt in a biologically relevant solvent system (e.g., 50:50 Water:Acetonitrile).

    • Causality: A mixed aqueous/organic system ensures complete dissolution of both the lipophilic free base and the hydrophilic salt, providing a uniform baseline for kinetic comparison. Always maintain a control sample stored at -20°C to serve as the 100% purity reference.

  • Oxidative Stress Testing : Expose aliquots to 3% H₂O₂ at 25°C for 24, 48, and 72 hours.

    • Causality: This accelerates the radical-mediated auto-oxidation pathway. The free base will rapidly show imine/aldehyde degradants, whereas the HCl salt should remain largely intact due to protonation.

  • Thermal & Humidity Stress (Solid State) : Store solid samples in open petri dishes at 40°C / 75% RH for 14 days.

    • Causality: Open-dish exposure tests hygroscopicity and subsequent moisture-facilitated hydrolysis. The free base is expected to deliquesce and degrade, while the crystalline HCl salt maintains its lattice integrity.

  • HPLC-DAD/MS Analysis : Analyze samples using a C18 reverse-phase column. The mobile phase must contain a volatile buffer (e.g., 0.1% Formic Acid or Ammonium Acetate).

    • Causality: Buffering controls the ionization state of the primary amine, preventing severe peak tailing and ensuring sharp, quantifiable peaks. Dual detection (Diode Array and Mass Spectrometry) is critical for a self-validating system; if the primary peak area decreases but no new UV-active peaks appear, MS will detect non-chromophoric degradants (like aliphatic aldehydes or volatile ammonia loss), ensuring strict mass closure.

Storage & Formulation Recommendations

Based on the comparative kinetic data and structural vulnerabilities, (3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride is unequivocally the preferred form for long-term storage, API development, and complex synthetic workflows. The free base form is highly unstable under atmospheric conditions and should only be generated in situ (via mild basic neutralization) immediately prior to use in coupling reactions or formulations.

References

  • Pharmaoffer. "Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals." 6

  • Spectroscopy Online. "Organic Nitrogen Compounds V: Amine Salts." 3

  • ACS Publications. "New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms." 2

  • Oxford Academic. "Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures." 4

  • MDPI. "A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State." 5

  • PMC. "Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics." 1

Sources

Safety & Regulatory Compliance

Safety

(3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride proper disposal procedures

As a Senior Application Scientist, I understand that working with highly functionalized building blocks like (3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride requires more than just a basic understanding of its synthe...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that working with highly functionalized building blocks like (3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride requires more than just a basic understanding of its synthetic utility. The presence of both a basic pyrazole-amine framework and a hydrochloride salt introduces specific physicochemical behaviors that dictate how this compound must be handled, contained, and ultimately disposed of.

This guide provides a comprehensive, causality-driven operational framework for the safe handling and disposal of this compound, ensuring that your laboratory maintains the highest standards of safety, regulatory compliance, and environmental stewardship.

Physicochemical Profiling & Hazard Assessment

To design an effective safety and disposal protocol, we must first deconstruct the chemical nature of the substance. (3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride (CAS: 1007538-66-0) is an organic amine salt. The hydrochloride moiety stabilizes the primary amine but renders the compound highly irritating to mucous membranes.

Table 1: Quantitative Hazard and Physicochemical Profile

Property / HazardValue / ClassificationMechanistic Rationale & Implication
Chemical Formula C5H9N3 · HClContains high mass-percentage of nitrogen and chlorine. Combustion will generate toxic NOx and corrosive HCl gases[1].
Physical State Crystalline SolidProne to aerosolization during transfer. Requires handling within a calibrated draft shield or fume hood.
Acute Toxicity Category 4 (H302, H312, H332)Systemically harmful via oral, dermal, and inhalation routes. Dictates strict use of non-permeable PPE[2].
Tissue Irritation Eye Dam. 1 (H318), Skin Irrit. 2 (H315)The acidic nature of the hydrochloride salt combined with the amine causes severe ocular damage and skin irritation upon contact[2].

Standard Operating Procedure (SOP): Safe Handling & Solution Preparation

The following protocol is designed as a self-validating system to ensure zero-exposure during routine experimental use.

Step 1: Environmental Preparation & PPE Selection

  • Action: Conduct all weighing and transfer operations inside a certified Class II biological safety cabinet or a chemical fume hood with a face velocity of 80–100 fpm. Wear double nitrile gloves, a fastened lab coat, and tight-fitting safety goggles.

  • Mechanistic Rationale: The crystalline nature of the hydrochloride salt makes it susceptible to static cling and aerosolization. Standard safety glasses leave the orbital cavity exposed to airborne micro-crystals; tight-fitting goggles prevent localized ocular dissolution of the salt, which would cause severe acid burns (H318)[2].

  • Validation Check: Pass a static-eliminating ionizer over the weighing boat prior to dispensing. If the powder does not "jump" or cling to the spatula, static forces have been successfully neutralized.

Step 2: Transfer and Dissolution

  • Action: Transfer the required mass into a pre-tared, sealable vial before removing it from the fume hood. When dissolving, add the solvent (e.g., water, methanol, or DMSO) slowly down the side of the vial.

  • Mechanistic Rationale: Adding solvent slowly prevents the rapid displacement of air, which can eject fine particulates of the compound into the breathing zone.

  • Validation Check: Visually inspect the solution against a dark background. Complete transparency indicates full dissolution, confirming that no micro-particulates remain to pose an inhalation risk upon opening the vial.

Decontamination & Spill Response Protocol

In the event of a localized spill, rapid neutralization and containment are critical to prevent cross-contamination.

Step 1: Containment and Wetting

  • Action: Do not sweep dry powder. Gently cover the spill with absorbent laboratory paper and lightly mist the paper with a 5% sodium bicarbonate ( NaHCO3​ ) solution.

  • Mechanistic Rationale: Dry sweeping aerosolizes the toxic dust. Misting with a mild base neutralizes the acidic hydrochloride salt, converting it to the free base while simultaneously weighing down the particulates to prevent airborne dispersion.

Step 2: Collection and Primary Cleaning

  • Action: Wipe the wetted material inward toward the center of the spill. Place all contaminated paper and gloves into a designated solid hazardous waste bag. Wash the surface with warm soapy water, followed by a 70% ethanol wipe.

Step 3: Verification (Self-Validating Check)

  • Action: Swab the cleaned surface with a damp piece of universal pH indicator paper.

  • Validation Check: A pH reading of 6.5–7.5 confirms the complete removal of the acidic hydrochloride residue. If the paper reads acidic (pH < 6), repeat Step 2.

Comprehensive Waste Management & Disposal Workflow

Because (3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride contains both nitrogen and chlorine , it cannot be disposed of via standard aqueous or non-halogenated organic waste streams. The mandates strict segregation for such compounds[1].

Step 1: Waste Segregation & Compatibility Verification

  • Action: Segregate all waste containing this compound into a container explicitly labeled for Halogenated Organic Waste . Never mix this waste with strong oxidizing agents (e.g., nitric acid, peroxides).

  • Mechanistic Rationale: Mixing amine hydrochlorides with strong oxidizers can trigger a violent, exothermic oxidation of the amine framework. The presence of the chloride ion dictates that the waste must be processed by a facility equipped to handle halogenated streams to prevent environmental dioxin formation.

  • Validation Check: Review the laboratory waste log to ensure no incompatible chemicals (oxidizers, strong acids) are present in the target carboy prior to addition.

Step 2: Primary Containment

  • Action: Store liquid waste in High-Density Polyethylene (HDPE) carboys. Store solid waste (contaminated PPE, empty vials) in double-lined, transparent polyethylene bags inside a rigid drum.

  • Mechanistic Rationale: HDPE is highly resistant to both the acidic nature of the hydrochloride salt and the basic nature of the free amine, preventing long-term container degradation[1].

Step 3: Institutional Transfer to TSDF

  • Action: Transfer the sealed, GHS-labeled containers to your institution's Environmental Health and Safety (EHS) department for hand-off to a Treatment, Storage, and Disposal Facility (TSDF).

  • Mechanistic Rationale: The TSDF will subject the waste to high-temperature incineration. Because the pyrazole ring generates nitrogen oxides (NOx) and the salt generates hydrogen chloride (HCl) gas upon combustion, the incinerator must be equipped with alkaline scrubbers and catalytic reduction systems to capture these toxic byproducts before they reach the atmosphere[1].

Workflow Visualization

The following decision tree maps the logical routing of (3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride waste based on its physical state and solvent matrix, ensuring compliance with EPA/RCRA and institutional guidelines.

WasteDisposal A Waste Generated: (3-methyl-1H-pyrazol-4-yl) methanamine HCl B Physical State of Waste? A->B C Solid Waste (Powder/Contaminated PPE) B->C D Liquid Waste (Aqueous or Organic Solvent) B->D E Double-bag in transparent PE bags or solid waste drum C->E F Contains Halogenated Solvents? D->F I Label with GHS: Irritant, Corrosive, Toxic E->I G Halogenated Organic Waste Stream F->G Yes H Non-Halogenated Organic Waste Stream F->H No G->I H->I J High-Temperature Incineration (NOx & HCl Scrubbers Active) I->J

Figure 1: Decision tree for segregation and disposal of (3-methyl-1H-pyrazol-4-yl)methanamine HCl waste.

References

  • NextSDS. "(3-methyl-1H-pyrazol-4-yl)methanamine — Chemical Substance Information." NextSDS Database. Available at:[Link]

  • National Research Council. (2011). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." Washington, DC: The National Academies Press. Chapter 8: Management of Waste. Available at:[Link]

Sources

Handling

Personal protective equipment for handling (3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride

Operational Safety & PPE Protocol for Handling (3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride As a Senior Application Scientist, I recognize that transitioning from theoretical chemistry to benchtop execution requir...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & PPE Protocol for Handling (3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride

As a Senior Application Scientist, I recognize that transitioning from theoretical chemistry to benchtop execution requires a rigorous, systems-based approach to safety. When handling specialized building blocks like (3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride (CAS: 1208661-06-6), generic safety protocols are insufficient. This guide provides a mechanistic rationale for Personal Protective Equipment (PPE) selection, operational workflows, and disposal plans to ensure maximum safety and compliance for drug development professionals.

Chemical Profile & Mechanistic Hazard Causality

(3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride is a primary amine attached to a pyrazole ring, stabilized as a hydrochloride salt.

The Causality of Risk: Hydrochloride salts of small-molecule amines are highly crystalline and prone to forming fine, easily aerosolized dust. When this dust contacts mucous membranes, respiratory tracts, or perspiration on the skin, it rapidly dissolves. This dissolution releases localized acidity and the biologically active amine, driving its classification as a severe skin, eye, and respiratory irritant ()[1].

PPE Selection: A Self-Validating System

Personal Protective Equipment should never be the first line of defense; engineering controls like fume hoods must always take precedence ()[2]. However, when handling this specific powder, PPE is your critical final barrier. Every piece of PPE must function as a self-validating system.

  • Hand Protection: Double-gloving with heavy-duty Nitrile (minimum 5 mil thickness).

    • Causality: Nitrile provides excellent chemical resistance against the polar aprotic solvents (e.g., DMF, DMSO) typically used to solubilize this compound in downstream cross-coupling or amidation reactions.

    • Self-Validation: Before donning, manually inflate the outer glove and apply pressure to check for pinhole leaks.

  • Respiratory Protection: N95, P100 particulate respirator, or Powered Air-Purifying Respirator (PAPR).

    • Causality: The fine particulate nature of the HCl salt poses a severe inhalation risk. A P100 filter blocks 99.9% of airborne particles ()[3].

    • Self-Validation: Perform a positive and negative pressure seal check every time the respirator is donned.

  • Eye Protection: Unvented or indirectly vented chemical safety goggles.

    • Causality: Standard safety glasses with side shields are inadequate against airborne, hygroscopic dust. Unvented goggles prevent fine particulates from settling on the conjunctiva.

  • Body Protection: Flame-resistant (FR) lab coat with knit cuffs.

    • Causality: Knit cuffs prevent sleeves from dragging through powder or catching on equipment, maintaining a continuous barrier with the gloves.

Quantitative Safety Data Summary

Table 1: Safety Parameters and Thresholds for Handling Amine Hydrochloride Salts

ParameterValue / SpecificationRationale
CAS Number 1208661-06-6Unique chemical identifier for tracking and SDS retrieval.
Fume Hood Face Velocity 80 - 100 fpm (feet per minute)Prevents powder aerosolization while maintaining containment[4].
Glove Material Nitrile (>5 mil)High resistance to polar solvents; prevents skin sensitization[5].
Respirator Filter P100 (HEPA)Filters highly crystalline, aerosolized API dust.
Nuisance Dust Limit (OSHA) 15 mg/m³ (total), 5 mg/m³ (resp)Baseline regulatory limit for particulates not otherwise regulated[6].

Step-by-Step Operational Workflow

Phase 1: Preparation & System Validation

  • Verify Engineering Controls: Ensure the fume hood is operational. Validation: Check the digital monitor for a face velocity of 80-100 fpm. If unavailable, tape a Kimwipe to the sash; it should pull gently inward.

  • Static Elimination: Place an anti-static ionizing bar or use a static eliminator gun inside the hood. Causality: Powders carry static charges that cause them to "jump" from spatulas, leading to contamination and inaccurate weighing ()[7].

  • Don PPE: Apply the self-validating PPE protocol (Nitrile double-gloves, P100 mask, unvented goggles, lab coat).

Phase 2: Handling & Weighing 4. Prepare the Environment: Lay down a disposable, anti-static bench pad inside the fume hood. 5. Tare the Vessel: Place a conductive, anti-static weigh boat or directly tare the reaction vial on the analytical balance. 6. Transfer: Using a grounded, stainless-steel micro-spatula, carefully transfer the powder. Pro-Tip: Keep the source bottle and the receiving vessel as close together as possible to minimize the transfer path. 7. Seal: Immediately cap both the source bottle and the reaction vessel before removing them from the hood.

Phase 3: Decontamination & Disposal 8. Wet-Wipe Protocol: Do not sweep or use compressed air. Use a Kimwipe dampened with water (to dissolve the residual HCl salt) followed by isopropanol to wipe down the balance, spatulas, and hood surface. 9. Doffing: Remove the outer gloves inside the hood and dispose of them in the solid hazardous waste bin.

Disposal Plan

Adhere strictly to EPA and OSHA guidelines for hazardous waste disposal ()[6].

  • Solid Waste: Contaminated weigh boats, bench pads, and outer gloves must be placed in a clearly labeled, sealable solid hazardous waste container designated for "Halogenated/Amine Solid Waste."

  • Liquid Waste: If the compound is dissolved in a solvent (e.g., DCM, DMF), dispose of it in a compatible "Halogenated Organic Waste" carboy. Do not mix with acidic waste streams to prevent exothermic acid-base reactions.

Operational Safety Workflow Visualization

Below is the logical workflow for safely handling this compound, mapping the critical path from hazard assessment to disposal.

SafetyWorkflow Start Hazard Assessment: Amine HCl Salt PPE Don PPE System (P100, Nitrile, Goggles) Start->PPE Validate Self-Validation (Glove Leak & Airflow Check) PPE->Validate Weigh Weigh in Fume Hood (Anti-Static Tools) Validate->Weigh Spill Spill Detected? Weigh->Spill Decon Wet-Wipe Decontamination Spill->Decon YES Transfer Seal & Transfer Vessel Spill->Transfer NO Decon->Transfer Dispose EPA/OSHA Compliant Disposal Transfer->Dispose

Fig 1: Operational safety and PPE validation workflow for handling amine hydrochloride salts.

References

  • Title: Prudent Practices in the Laboratory: Working with Chemicals Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Protective Clothing and Ensembles Source: Centers for Disease Control and Prevention (CDC) / NIOSH URL: [Link]

  • Title: Laboratory Safety Guidance (OSHA 3404-11R) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Sources

Retrosynthesis Analysis

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Method

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Feasible Synthetic Routes

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